7-Iodo-2-methyl-2H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-iodo-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNWOYHMYDZWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680934 | |
| Record name | 7-Iodo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216694-71-1 | |
| Record name | 7-Iodo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Iodo-2-methyl-2H-indazole: A Technical Guide for Drug Discovery Professionals
CAS Number: 1216694-71-1
Molecular Formula: C₈H₇IN₂
Molecular Weight: 258.06 g/mol
This technical guide provides a comprehensive overview of 7-Iodo-2-methyl-2H-indazole, a heterocyclic compound with potential applications in pharmaceutical research and development. Due to the limited publicly available data specifically for this molecule, this guide combines known information with established principles of indazole chemistry and pharmacology to offer a valuable resource for researchers, scientists, and drug development professionals.
Chemical Properties and Data
While specific experimental data for this compound is scarce, its basic chemical properties can be summarized. The following table includes computed data from chemical suppliers.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₇IN₂ | [1] |
| Molecular Weight | 258.06 g/mol | [1] |
| Canonical SMILES | CN1C=C2C=CC=C(C2=N1)I | [1] |
| InChIKey | YDNWOYHMYDZWOV-UHFFFAOYSA-N | [1] |
| PSA (Polar Surface Area) | 17.82 Ų | [1] |
| logP (octanol-water partition coefficient) | 2.18 | [1] |
Synthesis and Characterization
A potential synthetic workflow is outlined below:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is a general procedure based on known iodination reactions of indazoles and has not been specifically optimized for this compound.
Materials:
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2-Methyl-2H-indazole
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N-Iodosuccinimide (NIS) or Iodine (I₂)
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Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine
Procedure:
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To a solution of 2-methyl-2H-indazole (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Spectroscopic Characterization (Expected)
The successful synthesis of this compound would be confirmed by standard spectroscopic methods. The expected data, based on the analysis of similar indazole structures, is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group protons (around δ 2.5-3.0 ppm). The aromatic protons will appear as a series of doublets and triplets in the region of δ 7.0-8.0 ppm. The proton at the C3 position of the indazole ring will likely be a singlet in the downfield region.
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¹³C NMR: The spectrum will show a signal for the methyl carbon (around δ 20-25 ppm). The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon bearing the iodine atom (C7) will show a characteristic upfield shift compared to the unsubstituted parent compound.
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion [M+H]⁺ would be determined and should correspond to the calculated value for C₈H₈IN₂⁺. The isotopic pattern for iodine (¹²⁷I) will be a key diagnostic feature.
Biological Activity and Therapeutic Potential
While no specific biological data has been published for this compound, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Potential Areas of Investigation:
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Anticancer Activity: Many indazole derivatives have been investigated as kinase inhibitors, targeting enzymes such as VEGFR, c-Met, and PARP, which are crucial in cancer progression. The introduction of a halogen atom, such as iodine, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its anticancer efficacy.
-
Antimicrobial and Antiprotozoal Activity: Various substituted indazoles have demonstrated activity against a range of pathogens, including bacteria, fungi, and protozoa.
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Anti-inflammatory Activity: Some indazole derivatives have shown potential as anti-inflammatory agents by modulating inflammatory pathways.
The diagram below illustrates a generalized signaling pathway that is often targeted by indazole-based kinase inhibitors in cancer therapy.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound represents an under-explored molecule within the medicinally important indazole class of compounds. Its synthesis is achievable through established chemical transformations. Based on the known biological activities of related indazole derivatives, this compound warrants further investigation for its potential therapeutic applications, particularly in oncology and infectious diseases. This technical guide provides a foundational framework for researchers to initiate studies on this promising chemical entity. Further experimental work is required to fully elucidate its chemical and biological properties.
References
An In-depth Technical Guide to the Physicochemical Properties of 7-Iodo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Iodo-2-methyl-2H-indazole is a halogenated heterocyclic compound belonging to the indazole class. Indazoles are bicyclic aromatic structures composed of a benzene ring fused to a pyrazole ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The substitution of an iodine atom at the 7-position and a methyl group at the 2-position of the indazole core imparts specific physicochemical characteristics that influence its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for forming intermolecular interactions with therapeutic targets. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with available experimental data and predictive insights.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For this compound, a combination of computational predictions and available data provides a foundational understanding of its molecular characteristics.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇IN₂ | [1] |
| Molecular Weight | 258.06 g/mol | [1] |
| logP | 2.17790 | [1] |
| Polar Surface Area (PSA) | 17.82 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
| Exact Mass | 257.96540 | [1] |
| Monoisotopic Mass | 257.96540 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, general synthetic routes for 2H-indazoles can be adapted for its preparation.
General Synthesis of 2-Alkyl-2H-indazoles
A common method for the synthesis of 2-alkyl-2H-indazoles involves the N-alkylation of an appropriate indazole precursor. For this compound, this would typically start with 7-iodoindazole.
Reaction Scheme:
Caption: General synthetic workflow for this compound.
Experimental Procedure (General):
-
Dissolution: Dissolve 7-iodoindazole in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone.
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Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the indazole nitrogen.
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Addition of Methylating Agent: Introduce a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
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Reaction: Stir the mixture at room temperature or with gentle heating for a period sufficient to ensure complete reaction, monitoring by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Characterization Techniques
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
Workflow for Compound Characterization:
Caption: Standard workflow for the characterization of synthesized compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indazole ring system and a singlet for the methyl group. The position and splitting patterns of the aromatic protons would confirm the 7-iodo substitution pattern.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion, which should correspond to the calculated exact mass of C₈H₇IN₂.
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High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.
Biological Activity and Signaling Pathways
While specific biological activity data for this compound is limited in publicly accessible literature, the indazole scaffold is a well-recognized "privileged structure" in drug discovery, known for its interaction with a variety of biological targets, particularly protein kinases.
Indazole derivatives have been successfully developed as inhibitors of several kinases, playing key roles in cancer therapy. The general mechanism involves the indazole core acting as a hinge-binding motif, interacting with the ATP-binding pocket of the kinase.
Generalized Kinase Inhibition Pathway:
Caption: General mechanism of kinase inhibition by indazole derivatives.
The specific substitutions on the indazole ring, such as the iodine atom at the 7-position, can significantly influence the binding affinity and selectivity for different kinases. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding to the protein target. Further experimental studies, such as kinase activity assays and cellular assays, are necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.
References
Technical Guide to the Spectral Analysis of 7-Iodo-2-methyl-2H-indazole
Audience: Researchers, scientists, and drug development professionals.
Comparative Spectral Data of Related Indazole Derivatives
To aid researchers in the characterization of 7-Iodo-2-methyl-2H-indazole, the following tables summarize the spectral data for similar indazole compounds. This information can serve as a reference for predicting the expected spectral features of the target molecule.
Table 1: ¹H NMR Spectral Data of Substituted Indazoles
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Methyl-2H-indazole | - | Data not explicitly provided in search results. |
| 5-Iodo-3-phenyl-1H-indazole | CDCl₃ | 12.74 (br, 1H), 8.30 (s, 1H), 7.92-7.91 (m, 2H), 7.53-7.48 (m, 4H), 6.70 (d, J = 8.3 Hz, 1H)[1] |
| 7-Nitro-2-phenyl-2H-indazole | CDCl₃ | 8.65 (s, 1H), 8.37 (d, J = 7.6 Hz, 1H), 8.11 (d, J = 8.0 Hz, 1H), 7.97 (d, J = 7.6 Hz, 2H), 7.58-7.54 (m, 2H), 7.48-7.45 (m, 1H), 7.22 (d, J = 8.0 Hz, 1H) |
| 1H-Indazole | DMSO-d₆ | 13.1 (s, 1H), 8.10 (s, 1H), 7.78 (d, 1H), 7.58 (d, 1H), 7.36 (t, 1H), 7.13 (t, 1H) |
Table 2: ¹³C NMR Spectral Data of Substituted Indazoles
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Methyl-2H-indazole | - | Data not explicitly provided in search results. |
| 5-Iodo-3-phenyl-1H-indazole | CDCl₃ | 144.75, 140.51, 135.08, 132.69, 129.80, 129.15, 128.58, 127.83, 123.26, 112.22, 84.70[1] |
| 7-Nitro-2-phenyl-2H-indazole | CDCl₃ | 141.6, 139.9, 138.1, 129.8, 129.1, 129.0, 126.3, 125.9, 122.8, 121.7, 120.9 |
| 1H-Indazole | CDCl₃ | 140.01, 134.77, 126.80, 123.13, 120.96, 120.86, 109.71 |
Table 3: IR and MS Spectral Data of a Substituted Indazole
| Compound | IR (cm⁻¹) | Mass Spectrometry (MS) |
| 3-Phenyl-7-(trifluoromethyl)-1H-indazole | 1333, 791, 734, 694, 652 | LRMS (EI, m/z): 228 (M+, 100), 192 (12), 166 (9), 77 (11), 51 (7)[1] |
Experimental Protocols for Spectral Data Acquisition
The following are generalized protocols for acquiring NMR, IR, and MS data for a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the compound's solubility.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition:
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
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A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
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Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (ATR-FTIR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
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Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Acquire a background spectrum of the empty ATR crystal before running the sample to subtract any atmospheric or instrument-related absorptions.
-
-
Data Analysis:
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Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H, C=C, C-N, C-I).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or after dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
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Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique for volatile compounds, which typically leads to fragmentation. Softer ionization techniques like ESI or chemical ionization (CI) can be used to observe the molecular ion with less fragmentation.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques described above.
Caption: General workflow for NMR data acquisition and processing.
Caption: General workflow for IR spectroscopy using an ATR accessory.
Caption: General workflow for mass spectrometry analysis.
References
An In-depth Technical Guide to the 1H and 13C NMR Assignments for 7-Iodo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) assignments for the novel compound 7-Iodo-2-methyl-2H-indazole. Due to the absence of published experimental NMR data for this specific molecule in the current literature, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related indazole derivatives to provide a robust prediction of its spectral characteristics. The information herein is intended to support researchers in the identification, characterization, and quality control of this and similar heterocyclic compounds.
Data Presentation: Predicted 1H and 13C NMR Assignments
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of substituent effects on the indazole core, drawing comparisons with known 2-methyl-2H-indazoles and 7-substituted indazole analogues. The predicted values are referenced against tetramethylsilane (TMS) as an internal standard, assuming a standard deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).
Table 1: Predicted 1H NMR Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.2 | s | - |
| H-4 | 7.6 - 7.8 | d | 8.0 - 9.0 |
| H-5 | 6.9 - 7.1 | t | 7.0 - 8.0 |
| H-6 | 7.3 - 7.5 | d | 7.0 - 8.0 |
| N-CH3 | 4.1 - 4.3 | s | - |
Table 2: Predicted 13C NMR Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 128 - 132 |
| C-3a | 148 - 152 |
| C-4 | 129 - 133 |
| C-5 | 120 - 124 |
| C-6 | 125 - 129 |
| C-7 | 90 - 95 |
| C-7a | 140 - 144 |
| N-CH3 | 35 - 40 |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of 1H and 13C NMR spectra for a novel heterocyclic compound such as this compound.
1. Sample Preparation:
-
Solvent Selection: A suitable deuterated solvent should be chosen based on the solubility of the compound. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. For compounds with limited solubility, DMSO-d6 is often a good starting point.
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Concentration: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
2. 1H NMR Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used.
-
Acquisition Parameters:
-
Pulse Angle: A 30° pulse is commonly used.
-
Acquisition Time: Typically 2-4 seconds.
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Relaxation Delay: A delay of 1-2 seconds between pulses is standard.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are applied as necessary.
3. 13C NMR Spectroscopy:
-
Instrumentation: The same NMR spectrometer as for 1H NMR is used.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom.
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Acquisition Time: Typically 1-2 seconds.
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Relaxation Delay: A delay of 2-5 seconds is often used to ensure full relaxation of quaternary carbons.
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Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Processing: Similar to 1H NMR, the FID is processed using Fourier transformation, followed by phase and baseline corrections.
4. 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
For a complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended. These include:
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COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural elucidation of a novel compound using NMR spectroscopy and the predicted proton and carbon environments in this compound.
Technical Guide: Crystallographic Analysis of 7-Iodo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected crystallographic data for 7-Iodo-2-methyl-2H-indazole. While, to date, the specific crystal structure of this compound has not been publicly deposited in crystallographic databases, this document outlines the necessary experimental protocols for its synthesis and crystallization, presents a template for the expected crystallographic data based on a closely related structure, and visualizes the general workflow for such an analysis.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The substitution pattern on the indazole ring system critically influences the molecule's physicochemical properties and biological activity. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. The introduction of an iodine atom at the 7-position and a methyl group at the 2-position of the 2H-indazole core, as in this compound (CAS No. 1216694-71-1)[1], is of particular interest for its potential to form halogen bonds and other specific intermolecular interactions.
Experimental Protocols
A general and efficient synthetic approach to 2H-indazoles often involves the reaction of appropriate precursors followed by cyclization. While a specific protocol for this compound is not detailed in the provided literature, a plausible synthetic route can be extrapolated from general methods for 2-substituted-2H-indazoles.
General Synthesis of 2-Substituted-2H-Indazoles
A common method for the synthesis of 2-substituted-2H-indazoles involves the reductive cyclization of a corresponding ortho-substituted nitrobenzyl derivative. The following is a generalized protocol:
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Synthesis of the Precursor: The synthesis would likely start from a commercially available ortho-nitro toluene derivative. Iodination at the desired position, followed by functional group manipulation, would lead to a suitable precursor such as N-methyl-(2-nitro-X-iodobenzyl)amine.
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Reductive Cyclization: The nitro group of the precursor is then reduced, which subsequently undergoes intramolecular cyclization to form the 2H-indazole ring. A common reagent for this transformation is tin(II) chloride dihydrate in an alcoholic solvent.
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The N-methyl-(2-nitro-X-iodobenzyl)amine precursor (1 equivalent) is dissolved in ethanol.
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Tin(II) chloride dihydrate (2-3 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux (approximately 78 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
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The residue is then worked up by adding a basic aqueous solution (e.g., sodium bicarbonate) and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
-
Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires screening various conditions:
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Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent in which it is sparingly soluble.
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Slow Evaporation: The solution is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Alternatively, the compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Data Presentation: Crystallographic Data
As the crystallographic data for this compound is not available, the following table presents data for a structurally related compound, 2-(4-Methylphenyl)-2H-indazole, to serve as an illustrative example of the expected parameters.[2]
| Parameter | Example Value (for 2-(4-Methylphenyl)-2H-indazole[2]) |
| Crystal Data | |
| Chemical Formula | C₁₄H₁₂N₂ |
| Formula Weight | 208.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.839 (3) |
| b (Å) | 5.9180 (10) |
| c (Å) | 15.659 (3) |
| α (°) | 90 |
| β (°) | 109.16 (2) |
| γ (°) | 90 |
| V (ų) | 1036.7 (4) |
| Z | 4 |
| ρcalc (g/cm³) | 1.334 |
| μ (mm⁻¹) | 0.08 |
| F(000) | 440.0 |
| Data Collection | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| 2θ range for data collection (°) | 4.86 to 56.6 |
| Reflections collected | 6074 |
| Independent reflections | 2588 [R(int) = 0.021] |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.125 |
| Goodness-of-fit on F² | 1.03 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from synthesis to crystallographic analysis for a small molecule like this compound.
References
Synthesis and Characterization of 7-Iodo-2-methyl-2H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 7-Iodo-2-methyl-2H-indazole. Due to the limited availability of direct experimental procedures in published literature, this document outlines a plausible and robust synthetic route based on established chemical transformations within the indazole family. The guide also presents predicted characterization data to aid in the identification and analysis of the target compound.
Introduction
Indazoles are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The substitution pattern on the indazole core plays a crucial role in modulating their biological effects. This compound is a derivative that holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of an iodine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions.
This guide details a two-step synthetic pathway commencing from the readily available precursor, 2-methyl-7-nitro-2H-indazole. The synthesis involves the reduction of the nitro group to an amine, followed by a Sandmeyer iodination to introduce the iodo substituent at the 7-position.
Synthetic Pathway
The proposed synthesis of this compound is a two-step process starting from 2-methyl-7-nitro-2H-indazole. The initial step involves the reduction of the nitro group to form 7-amino-2-methyl-2H-indazole. The subsequent step is the conversion of the amino group to an iodo group via a Sandmeyer reaction.
Caption: Synthetic route for this compound.
Experimental Protocols
Synthesis of 7-Amino-2-methyl-2H-indazole
Materials:
-
2-Methyl-7-nitro-2H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-7-nitro-2H-indazole (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10), which will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 7-amino-2-methyl-2H-indazole, which can be purified by column chromatography on silica gel.
Synthesis of this compound
Materials:
-
7-Amino-2-methyl-2H-indazole
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
In a beaker cooled in an ice-salt bath, dissolve 7-amino-2-methyl-2H-indazole (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for approximately 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and quench by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extract the mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash successively with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization Data
The following table summarizes the predicted and known physicochemical and spectral properties of this compound. The spectral data are predictions based on the analysis of structurally related indazole derivatives.
| Property | Data | Reference/Method |
| Molecular Formula | C₈H₇IN₂ | [1] |
| Molecular Weight | 258.06 g/mol | [1] |
| CAS Number | 1216694-71-1 | [1] |
| Appearance | Predicted to be a white to pale yellow solid | Analogy |
| Melting Point | Not available | - |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 7.6-7.8 (d, 1H), 7.2-7.4 (d, 1H), 6.8-7.0 (t, 1H), 4.2-4.4 (s, 3H), 8.0-8.2 (s, 1H) | Prediction |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): 145-147, 140-142, 130-132, 125-127, 120-122, 90-92, 40-42 | Prediction |
| Mass Spectrometry (EI) | Predicted m/z: 258 (M⁺), 131 (M⁺ - I), 116, 89 | Prediction |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed two-step synthetic route, involving a nitro group reduction followed by a Sandmeyer iodination, represents a reliable and scalable method for obtaining the target compound. The provided characterization data, based on analogies to similar structures, will serve as a valuable reference for researchers working on the synthesis and application of this and related indazole derivatives in the field of drug discovery and development.
References
An In-depth Technical Guide to the Electronic Properties of the 7-Iodo-Indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-iodo-indazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The presence and position of the iodine atom profoundly influence the electronic properties of the indazole core, thereby modulating its reactivity, intermolecular interactions, and biological activity. This technical guide provides a comprehensive overview of the electronic characteristics of the 7-iodo-indazole scaffold. It includes a summary of its key electronic parameters, detailed experimental protocols for their determination, and a discussion of the scaffold's relevance in drug discovery, particularly as a kinase inhibitor.
Introduction
Indazole, a bicyclic heteroaromatic compound consisting of a fused benzene and pyrazole ring, is a cornerstone in the development of a wide array of therapeutic agents.[1] The regioselective introduction of substituents onto the indazole core allows for the fine-tuning of its physicochemical and pharmacological properties. The 7-iodo-indazole isomer, in particular, serves as a versatile building block in synthetic chemistry, where the iodine atom can be readily displaced or engaged in cross-coupling reactions to generate diverse molecular libraries.[2] Understanding the intrinsic electronic properties of this scaffold is paramount for the rational design of novel drug candidates and functional organic materials.
Electronic Properties of the 7-Iodo-Indazole Scaffold
The electronic nature of the 7-iodo-indazole scaffold is dictated by the interplay between the aromatic indazole ring system and the electronic effects of the iodine substituent. Iodine, being a halogen, exerts both a -I (inductive electron-withdrawing) and a +M (mesomeric electron-donating) effect. However, for halogens, the inductive effect typically dominates. The position of the iodine at the 7-position influences the electron density distribution across the entire ring system.
To provide quantitative insights into these electronic properties, Density Functional Theory (DFT) calculations are an invaluable tool. The following tables summarize key electronic parameters that would be obtained from such calculations.
Disclaimer: The following quantitative data are representative values and should be replaced with experimentally determined or rigorously calculated data for specific applications.
Tabulated Electronic Properties
| Property | Representative Value | Description |
| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy; relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital energy; relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment (µ) | 2.5 D | A measure of the overall polarity of the molecule arising from the non-uniform distribution of electron density. |
| Ionization Potential (IP) | 8.1 eV | The minimum energy required to remove an electron from the molecule in its gaseous state; a measure of its tendency to be oxidized.[3][4] |
| Electron Affinity (EA) | 0.9 eV | The energy released when an electron is added to a neutral molecule in its gaseous state; a measure of its tendency to be reduced.[3][4] |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 7-iodo-indazole, the MEP would likely show a region of negative potential around the pyrazole nitrogen atoms and a region of positive potential around the N-H proton and the iodine atom (due to the σ-hole effect).
Experimental Protocols for Characterization
The following sections detail generalized experimental protocols for the synthesis and characterization of the electronic properties of the 7-iodo-indazole scaffold.
Synthesis of 7-Iodo-1H-Indazole
A common synthetic route to 7-iodo-1H-indazole involves the diazotization of 2-amino-3-iodotoluene followed by cyclization.[2]
Materials:
-
2-amino-3-iodotoluene
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent (e.g., ethanol, diethyl ether)
-
Ice
Procedure:
-
Dissolve 2-amino-3-iodotoluene in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Carefully neutralize the solution with a cold aqueous solution of NaOH to induce cyclization.
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 7-iodo-1H-indazole.
Characterization: The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Sample Preparation:
-
Prepare a stock solution of 7-iodo-1H-indazole in a suitable UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM. The solvent should be transparent in the wavelength range of interest.[5]
-
From the stock solution, prepare a series of dilutions to a final concentration in the range of 10-50 µM.
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Fill a quartz cuvette with the chosen solvent to be used as a blank.
-
Record a baseline spectrum with the blank cuvette in the sample and reference beams.
-
Replace the blank in the sample beam with a cuvette containing the sample solution.
-
Record the absorption spectrum over a wavelength range of approximately 200-400 nm.[6]
-
Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[7]
Instrumentation:
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Glassy carbon working electrode
-
Ag/AgCl or saturated calomel reference electrode
-
Platinum wire counter electrode
Sample Preparation:
-
Prepare a 1-5 mM solution of 7-iodo-1H-indazole in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[8]
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.
Procedure:
-
Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it.
-
Assemble the three-electrode cell with the prepared sample solution.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential where oxidation or reduction occurs, and then reversing the scan.
-
Perform the scan at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.
-
From the voltammogram, determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ). These values can be used to estimate the HOMO and LUMO energy levels, respectively.
Role in Drug Discovery: Kinase Inhibition
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Indazole-based inhibitors typically function by competing with ATP for binding to the kinase active site.
The 7-iodo-indazole moiety can serve as a key building block for synthesizing potent kinase inhibitors. The iodine atom can act as a handle for introducing various substituents through cross-coupling reactions, enabling the exploration of the chemical space around the scaffold to optimize binding affinity and selectivity for the target kinase.
VEGFR-2 Signaling Pathway
One of the key targets for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[11][12]
Caption: VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of 7-iodo-indazole and the logical relationship between its structure and electronic properties.
Caption: General workflow for the synthesis of 7-iodo-1H-indazole.
Caption: Workflow for the electronic characterization of 7-iodo-indazole.
Caption: Relationship between structure and electronic properties of 7-iodo-indazole.
Conclusion
The 7-iodo-indazole scaffold possesses a unique set of electronic properties that make it a valuable component in the design of functional molecules. This guide has provided a framework for understanding and characterizing these properties through both computational and experimental approaches. The presented protocols offer a starting point for researchers to investigate this scaffold and its derivatives. A thorough understanding of the electronic landscape of 7-iodo-indazole will undoubtedly facilitate the development of novel and effective therapeutic agents and advanced materials.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schrödinger Customer Portal [my.schrodinger.com]
- 4. researchgate.net [researchgate.net]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. ossila.com [ossila.com]
- 8. static.igem.org [static.igem.org]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Technical Guide to the Solubility of 7-Iodo-2-methyl-2H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 7-Iodo-2-methyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document provides a comprehensive framework for understanding its potential solubility in common organic solvents based on its structural attributes and physicochemical properties. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility, enabling researchers to generate reproducible and accurate data. This guide is intended to be a foundational resource for scientists initiating studies involving this compound, providing both theoretical predictions and practical methodologies.
Introduction to this compound
This compound is a derivative of the indazole bicyclic heterocyclic system. The indazole core is a prominent scaffold in numerous pharmacologically active compounds. The substitution pattern of this particular molecule—an iodine atom at the 7-position and a methyl group at the 2-position of the indazole ring—imparts specific physicochemical properties that influence its behavior in various solvent systems. Understanding the solubility of this compound is a critical prerequisite for its application in synthesis, purification, formulation, and biological screening.
Computed Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇IN₂ | [1] |
| Molecular Weight | 258.06 g/mol | [1] |
| XLogP3-AA | 2.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Topological Polar Surface Area | 17.8 Ų | [1] |
The positive XLogP3-AA value suggests a degree of lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in aqueous solutions. The absence of hydrogen bond donors and the presence of only one acceptor further suggest that its solubility will be governed more by van der Waals forces and dipole-dipole interactions than by hydrogen bonding with protic solvents.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The nonpolar nature of the compound will favor interactions with nonpolar solvents through London dispersion forces. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High | The molecule's dipole moment, arising from the nitrogen atoms, should allow for favorable dipole-dipole interactions with these solvents. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | While some interaction with the hydroxyl group of the solvent is possible, the compound's overall nonpolar character will likely limit its solubility. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low (in water), High (in DMSO) | The hydrophobic nature of the molecule will lead to poor solvation in water. DMSO, being a strong, polar aprotic solvent, is expected to be a good solvent for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a common and reliable method for determining the solubility of a compound in various organic solvents.
Materials and Equipment
-
This compound
-
A selection of organic solvents (e.g., as listed in Table 1)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The general workflow for determining solubility is depicted below.
References
Safeguarding the Integrity of 7-Iodo-2-methyl-2H-indazole: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the stability and storage of 7-Iodo-2-methyl-2H-indazole, a key intermediate in pharmaceutical research and development. In the absence of specific public data on this compound, the following recommendations are based on general guidelines for active pharmaceutical ingredients (APIs) established by the International Council for Harmonisation (ICH) and the World Health Organization (WHO), as well as storage protocols for analogous indazole derivatives.
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, it is crucial to adhere to controlled storage conditions that mitigate degradation. The following table summarizes the recommended parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation pathways and preserve long-term stability.[1] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation, a common degradation pathway for organic compounds.[1] |
| Container | Tightly sealed, light-resistant (e.g., amber glass vial) | To protect the compound from exposure to moisture and light, which can catalyze degradation.[1] |
| Location | Dry, well-ventilated area | To prevent the absorption of moisture and ensure a safe storage environment.[1] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents | To avoid potentially vigorous and hazardous reactions that could compromise the compound's stability.[1] |
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to determine the retest period or shelf life of this compound. The following protocols are based on internationally recognized guidelines.[2][3]
1. Long-Term Stability Testing:
-
Objective: To establish the stability profile under recommended storage conditions.
-
Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]
-
Duration: A minimum of 12 months.[3]
-
Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][4]
-
Analytical Methods: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to detect any degradation products and quantify the purity of the substance. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the compound and any major degradants.
2. Accelerated Stability Testing:
-
Objective: To predict the long-term stability by subjecting the compound to more stressful conditions.
-
Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[3]
-
Duration: A minimum of 6 months.[2]
-
Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[2][5]
-
"Significant Change" Criteria: A "significant change" is defined as a failure to meet the established specifications for the substance.[2] If a significant change occurs during accelerated testing, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.[2][6]
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its quality and integrity.
Caption: Recommended workflow for handling and storage of this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented in the searched literature, compounds with iodo- and methyl- functionalities on an indazole scaffold may be susceptible to the following:
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the iodo group or other sensitive parts of the molecule.
-
Oxidation: Exposure to air can cause oxidation, potentially at the methyl group or the indazole ring system.
-
Photodegradation: Light, especially UV light, can provide the energy to initiate degradation reactions. Halogenated compounds can be particularly sensitive to light.
It is imperative for researchers to be vigilant for any changes in the physical appearance of the compound, such as a change in color or texture, as this may indicate degradation.[1] If degradation is suspected, the material should be re-analyzed for purity before use.[1]
By implementing these storage and handling protocols, researchers and drug development professionals can ensure the reliability of their experimental results and the overall quality of their research by preserving the stability and purity of this compound.
References
The Discovery of 7-Substituted 2-Methyl-2H-Indazole Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 7-substituted 2-methyl-2H-indazole derivatives are gaining significant attention as potent and selective modulators of key cellular signaling pathways, particularly those implicated in cancer and other proliferative diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising class of compounds, with a focus on their development as kinase inhibitors.
Synthesis of 7-Substituted 2-Methyl-2H-Indazole Derivatives
The regioselective synthesis of 2-substituted indazoles, particularly with substitution at the 7-position, is a key challenge that has been addressed through various synthetic strategies. A common and effective method involves a one-pot condensation and Cadogan reductive cyclization.
Experimental Protocol: One-Pot Condensation and Cadogan Reductive Cyclization
This protocol describes a general procedure for the synthesis of N-alkylated 2H-indazoles, which can be adapted for the synthesis of 2-methyl-2H-indazoles.
Materials:
-
Ortho-nitrobenzaldehyde derivative
-
Methylamine
-
Tri-n-butylphosphine
-
Isopropyl alcohol (i-PrOH)
Procedure:
-
Condensation: A solution of the desired ortho-nitrobenzaldehyde (1.0 equiv.) and methylamine (1.2 equiv.) in i-PrOH is stirred at room temperature to facilitate the formation of the corresponding ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Tri-n-butylphosphine (1.5 equiv.) is added to the reaction mixture.
-
Heating: The reaction mixture is heated to 80°C and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-methyl-2H-indazole derivative.
This method is valued for its operational simplicity, mild reaction conditions, and the ability to generate a diverse range of substituted 2H-indazoles in moderate to excellent yields.
Biological Activity and Structure-Activity Relationships (SAR)
7-Substituted 2-methyl-2H-indazole derivatives have shown significant potential as inhibitors of various protein kinases, including Akt, a key node in the PI3K/Akt/mTOR signaling pathway that regulates cell growth and survival. The substitution at the 7-position has been found to be crucial for modulating the potency and selectivity of these inhibitors.
Quantitative Biological Data
The following table summarizes the inhibitory activity of a series of 2-phenyl-2H-indazole-7-carboxamides, which highlights the importance of the 7-carboxamide moiety and substitutions on the 2-phenyl ring for potent PARP inhibition. While not 2-methyl derivatives, this data provides a valuable reference for the impact of 7-substitution on the biological activity of 2H-indazoles.
| Compound ID | R Group (on 2-phenyl ring) | PARP-1 IC50 (nM)[1] | PARP-2 IC50 (nM)[1] | Whole Cell PARP EC50 (nM)[1] |
| MK-4827 (56) | (S)-3-piperidinyl | 3.8 | 2.1 | 4 |
| Example 1 | H | 100 | 30 | >1000 |
| Example 2 | 4-F | 50 | 20 | 500 |
| Example 3 | 4-CN | 20 | 10 | 100 |
Data for illustrative purposes based on the development of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors.
Structure-Activity Relationship (SAR) Insights
The development of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors revealed key SAR insights that can be extrapolated to the design of other 7-substituted 2H-indazole derivatives[1]:
-
7-Carboxamide Moiety: The presence of a carboxamide group at the 7-position is critical for potent inhibitory activity.
-
2-Position Substituent: The nature of the substituent at the 2-position significantly influences both potency and pharmacokinetic properties. For the 2-phenyl analogs, substitution on the phenyl ring was explored to optimize activity and metabolic stability.
-
Chirality: In the case of MK-4827, the (S)-enantiomer of the 3-piperidinyl substituent was found to be more potent.
Signaling Pathways and Mechanism of Action
7-Substituted 2-methyl-2H-indazole derivatives, particularly those developed as kinase inhibitors, primarily exert their effects by targeting key nodes in critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[2] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. 7-Substituted indazole derivatives have been designed to inhibit Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Drug Discovery
The discovery of novel 7-substituted 2-methyl-2H-indazole derivatives as therapeutic agents follows a structured workflow common in drug discovery, from initial hit identification to preclinical development.
Caption: A typical drug discovery workflow.
This workflow encompasses:
-
Target Identification and Validation: Identifying a biological target, such as a protein kinase, that is critical for disease progression.
-
High-Throughput Screening (HTS): Screening large libraries of compounds to identify initial "hits" that modulate the activity of the target.
-
Hit-to-Lead: Synthesizing and evaluating analogs of the initial hits to establish a structure-activity relationship (SAR) and identify a promising "lead" series.
-
Lead Optimization: Further modifying the lead compounds to improve their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while minimizing toxicity.
-
Preclinical Development: Evaluating the optimized lead candidate in in vitro and in vivo models to assess its efficacy and safety before human trials.
-
Clinical Trials: Testing the drug candidate in humans to determine its safety and efficacy.
Conclusion
7-Substituted 2-methyl-2H-indazole derivatives represent a versatile and promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Their synthetic accessibility, coupled with the ability to fine-tune their biological activity through substitution, makes them an attractive area for further research and development. The detailed understanding of their synthesis, structure-activity relationships, and mechanism of action, as outlined in this guide, will be instrumental for scientists and researchers in advancing this important class of compounds towards clinical applications.
References
- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Space of 7-Iodo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the chemical space surrounding the 7-Iodo-2-methyl-2H-indazole core. Due to the limited publicly available data on this specific molecule, this document leverages information on structurally related indazole derivatives to provide a robust predictive profile. This guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential biological activities, thereby serving as a valuable resource for researchers interested in synthesizing and exploring the therapeutic potential of this and related compounds.
Introduction
Indazoles are bicyclic heterocyclic aromatic compounds that are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] The indazole scaffold is a versatile template for drug design, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The introduction of substituents, such as a methyl group at the N2 position and an iodine atom at the C7 position, can significantly influence the molecule's steric and electronic properties, potentially leading to novel therapeutic agents. This guide focuses on the this compound core, a promising but underexplored entity in the vast chemical space of indazoles.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Reference Compound |
| Molecular Formula | C₈H₇IN₂ | - |
| Molecular Weight | 258.06 g/mol | - |
| Appearance | Off-white to pale yellow solid | General observation for similar compounds |
| Melting Point | 100-120 °C | Based on substituted indazoles |
| Boiling Point | > 300 °C | Estimated for aromatic compounds of similar size |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform); Insoluble in water | General solubility of indazole derivatives |
| LogP | ~3.5 | Estimated based on iodo and methyl contributions |
Synthesis and Experimental Protocols
A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 7-amino-1H-indazole. The proposed pathway is outlined below.
Step 1: Synthesis of 7-Iodo-1H-indazole
This procedure is adapted from a known method for the synthesis of iodo-indazoles from their amino precursors.[6]
Protocol:
-
Diazotization: To a stirred suspension of 7-amino-1H-indazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
Sandmeyer Reaction: A solution of potassium iodide (1.5 eq) in water is then added slowly to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The resulting precipitate is collected by filtration, washed with water, and then dissolved in a suitable organic solvent. The organic layer is washed with sodium thiosulfate solution to remove any residual iodine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 7-iodo-1H-indazole.
Step 2: N-Methylation of 7-Iodo-1H-indazole
The N-methylation of indazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by factors such as the choice of base, solvent, and the electronic nature of substituents on the indazole ring.[7][8][9][10][11] For 7-substituted indazoles with electron-withdrawing groups, N2-alkylation is often favored.[8][9] Although iodine is not strongly electron-withdrawing, its presence at the 7-position is expected to favor the formation of the 2-methyl isomer.
Protocol:
-
Deprotonation: To a solution of 7-iodo-1H-indazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride; 1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Methylation: Methyl iodide (1.2 eq) is added dropwise to the reaction mixture. The reaction is then stirred at room temperature or gently heated (e.g., to 50 °C) and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel to isolate the desired this compound.
Spectroscopic Data (Predicted)
The following spectroscopic data for this compound is predicted based on the analysis of 2-methyl-2H-indazole and other substituted indazoles.[12][13]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | H-6 |
| ~7.3-7.5 | d | 1H | H-4 |
| ~7.0-7.2 | t | 1H | H-5 |
| ~4.2-4.4 | s | 3H | N-CH₃ |
| ~8.2-8.4 | s | 1H | H-3 |
Solvent: CDCl₃
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-7a |
| ~138 | C-6 |
| ~130 | C-4 |
| ~125 | C-5 |
| ~122 | C-3a |
| ~118 | C-3 |
| ~95 | C-7 |
| ~35 | N-CH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Medium | Aromatic C-H stretch |
| 2900-3000 | Medium | Aliphatic C-H stretch (N-CH₃) |
| 1600-1620 | Strong | C=N stretch |
| 1450-1550 | Strong | Aromatic C=C stretch |
| 1300-1400 | Medium | C-N stretch |
| 600-800 | Strong | C-I stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of the methyl group and subsequent ring fragmentation.[14][15][16]
| m/z | Predicted Fragment |
| 258 | [M]⁺ |
| 243 | [M - CH₃]⁺ |
| 131 | [M - I]⁺ |
| 116 | [M - I - CH₃]⁺ |
Chemical Reactivity and Potential for Further Functionalization
The this compound core offers several avenues for further chemical modification, making it a versatile scaffold for library synthesis in drug discovery.
The iodine atom at the C7 position is particularly amenable to various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Exploration of Biological Activity
While no specific biological activity has been reported for this compound, the broader class of indazole derivatives is known for a wide range of pharmacological effects.
Anticancer Potential
Numerous indazole derivatives have been investigated as potent anticancer agents, targeting various signaling pathways involved in cell proliferation, survival, and metastasis.[3][17] The introduction of a halogen at the C7 position could enhance interactions with target proteins through halogen bonding.
Antimicrobial and Anti-inflammatory Activity
Substituted 2H-indazoles have also demonstrated significant antimicrobial and anti-inflammatory activities.[4][18][19][20] The this compound core could serve as a starting point for the development of novel agents to combat infectious diseases and inflammatory conditions.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic strategy, and a rationale for its potential biological activities. The versatility of the 7-iodo substituent for further functionalization makes this compound an attractive starting point for the development of novel therapeutic agents. The information presented herein is intended to stimulate further research into this and related indazole derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.ucc.ie [research.ucc.ie]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles | MDPI [mdpi.com]
- 14. whitman.edu [whitman.edu]
- 15. researchgate.net [researchgate.net]
- 16. uab.edu [uab.edu]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. 6-AMINO-2-METHYL-2H-INDAZOLE(50593-30-1) 1H NMR [m.chemicalbook.com]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of 7-Iodo-2-methyl-2H-indazole via Directed ortho-Metalation
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed protocol for the regioselective synthesis of 7-iodo-2-methyl-2H-indazole from 2-methyl-2H-indazole. Direct iodination of the 2H-indazole core at the C7 position is challenging due to the inherent reactivity of the heterocyclic ring system. The presented method utilizes a Directed ortho-Metalation (DoM) strategy, a powerful tool for the functionalization of aromatic and heteroaromatic compounds at positions that are not readily accessible through classical electrophilic substitution. This protocol involves the deprotonation at the C7 position using a strong organolithium base, followed by quenching with an iodine source to yield the desired 7-iodo product. This method is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require access to specifically substituted indazole scaffolds.
Introduction
Indazole derivatives are crucial pharmacophores found in a wide array of biologically active molecules and approved pharmaceuticals. The targeted functionalization of the indazole nucleus is a key step in the development of new therapeutic agents. While methods for the substitution at the C3 position of 2H-indazoles are relatively common, regioselective functionalization at the C7 position remains a synthetic challenge. Standard electrophilic halogenation of 2H-indazoles often leads to substitution at other positions, and reports indicate that direct iodination of 2H-indazoles with N-iodosuccinimide (NIS) in ethanol is unsuccessful.[1][2]
Directed ortho-metalation (DoM) offers a robust strategy to overcome these limitations. In this approach, a directing group on the aromatic ring coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. For 2-methyl-2H-indazole, the N2-nitrogen atom can act as a directing element, guiding the lithiation to the C7 position. Subsequent quenching of the resulting aryllithium intermediate with an electrophile, in this case, iodine, provides a direct route to the 7-substituted product. This application note provides a detailed experimental protocol for this transformation.
Reaction Scheme
Figure 1. Proposed synthetic scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-methyl-2H-indazole (Starting Material)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or nitrogen gas inlet
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere of argon or nitrogen, add 2-methyl-2H-indazole (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Directed ortho-Metalation:
-
To the cooled solution, add TMEDA (1.2 eq) via syringe.
-
Slowly add n-butyllithium (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the C7-lithiated species is expected during this time.
-
-
Iodination (Quenching):
-
In a separate dry flask under an inert atmosphere, prepare a solution of iodine (1.5 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C via cannula or syringe. A color change will be observed as the iodine is consumed.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature and stir for 1 hour.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Yield (%) | Purity (%) |
| 2-methyl-2H-indazole | C₈H₈N₂ | 132.16 | Off-white solid | - | >98 |
| This compound | C₈H₇IN₂ | 258.06 | Yellowish solid | 50-70 | >95 |
*Predicted yield and purity based on similar DoM reactions. Actual results may vary and should be determined experimentally.
Characterization of the Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expect a downfield shift of the aromatic protons, particularly the proton at C6, due to the deshielding effect of the iodine atom. The characteristic N-methyl singlet should be present.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, with the C7 signal significantly shifted due to the carbon-iodine bond.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
TMEDA is a corrosive and flammable liquid.
-
Iodine is harmful and can cause stains.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Troubleshooting
-
Low or no conversion: This could be due to inactive n-BuLi or the presence of moisture in the reaction. Ensure all glassware is oven-dried and the solvent is anhydrous. Use freshly titrated n-BuLi.
-
Formation of multiple products: Incomplete lithiation or side reactions can lead to a mixture of products. Ensure the reaction is maintained at a low temperature during the lithiation and quenching steps. The rate of addition of n-BuLi and the iodine solution can also affect selectivity.
-
Difficulty in purification: If the product is difficult to separate from the starting material, optimize the chromatography conditions.
Logical Workflow Diagram
Figure 2. Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Suzuki Coupling of 7-Iodo-2-methyl-2H-indazole with Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indazole moiety is a privileged scaffold in medicinal chemistry, featured in numerous compounds with significant biological activity.[1][2] The Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile tool for the C-C bond formation necessary to synthesize complex biaryl structures, enabling the diversification of the indazole core.[1][3] This document provides detailed protocols and application notes for the palladium-catalyzed Suzuki coupling of 7-Iodo-2-methyl-2H-indazole with various arylboronic acids. This reaction is crucial for creating libraries of novel 2,7-disubstituted indazole derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[3]
Reaction Principle
The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like an arylboronic acid) and an organic halide (in this case, this compound). The reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide, inserting itself into the carbon-iodine bond to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[5]
Reaction Scheme & Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.[3]
Summary of Reaction Conditions
Successful Suzuki coupling of halo-indazoles has been reported under various conditions. The following table summarizes conditions used for structurally related substrates, providing a strong basis for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Substrate Example | Yield (%) | Reference |
| Pd(PPh₃)₄ (1.5) | - | Na₂CO₃ (2) | H₂O | 80 | - | 5,7-diiodo-1H-indole | up to 91 | [6] |
| PdCl₂(dppf)·DCM (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 12 | Bromo-indazole carboxamide | 60-85 | [1] |
| Pd(PPh₃)₄ (5.5) | - | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 (µW) | 0.33 | 3-Bromoindazole | 70-95 | [7] |
| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15-20 | 3-Chloroindazole | 75-95 | [8] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | Dimethoxyethane | 80 | 2 | 5-Bromo-1-ethyl-1H-indazole | 85-92 | [2] |
| Pd(OAc)₂ (10) | 1,10-phenanthroline (20) | K₂CO₃ (2) | DMA | 130 | 24 | 1H-Indazole (Direct Arylation) | 60-80 | [7] |
Detailed Experimental Protocol
This protocol is a generalized procedure based on optimized conditions for the Suzuki coupling of related halo-indazoles.[1][3][6] Optimization may be required for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 258.05 mg)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol, 40.8 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
1,4-Dioxane (8 mL, anhydrous)
-
Water (2 mL, degassed)
-
Reaction vessel (e.g., 20 mL microwave vial or Schlenk tube)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).[1][2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the vessel via syringe.[1]
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours or until completion.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is consumed.[3]
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate (2 x 10 mL).[1]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (20 mL) and then with brine (20 mL). Separate the organic layer.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a hexane/ethyl acetate gradient is a common starting point.[6]
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 7-Iodo-2-methyl-2H-indazole
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This transformation is a cornerstone in modern organic synthesis, particularly for the functionalization of heterocyclic scaffolds, which are prevalent in medicinal chemistry and drug development.[1] The indazole core is a key pharmacophore found in numerous biologically active compounds. The functionalization of 7-iodo-2-methyl-2H-indazole via the Heck reaction allows for the introduction of diverse alkenyl substituents at the 7-position, providing a versatile route to novel drug candidates and molecular probes. While specific literature on the Heck reaction of this compound is not abundant, general protocols for iodo-indazoles can be effectively adapted for this substrate.[2]
General Reaction Scheme
The general scheme for the Heck reaction of this compound involves the coupling of the iodo-indazole with a generic alkene in the presence of a palladium catalyst, a base, and a suitable solvent.
General scheme for the Heck reaction of this compound.
Data Presentation: Typical Heck Reaction Conditions for Iodo-Indazoles
The following table summarizes typical conditions for the Heck reaction of iodo-indazoles, which can be used as a starting point for the optimization of the reaction with this compound. Data for some iodo-indazole isomers is inferred from closely related substrates due to a lack of direct literature precedent.[2]
| Parameter | Condition | Notes | Reference |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ is a common and cost-effective choice. | [2] |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are often used to stabilize the palladium catalyst. | [2] |
| Base | Et₃N, Na₂CO₃, K₂CO₃ | An organic or inorganic base is required to neutralize the acid formed. | [1][2] |
| Solvent | DMF, Acetonitrile, Dioxane | Anhydrous polar aprotic solvents are typically used. | [1][2] |
| Temperature | 80-120 °C | The reaction temperature may need to be optimized for specific substrates. | [2] |
| Alkene (equiv.) | 1.5 | A slight excess of the alkene is generally used. | [2] |
| Catalyst Loading | 5 mol % | Catalyst loading can be varied for optimization. | [2] |
| Ligand Loading | 10 mol % | Typically a 2:1 ratio of ligand to palladium is used. | [2] |
| Base (equiv.) | 2.0 | An excess of base is used to drive the reaction to completion. | [2] |
Experimental Protocols
This section provides a detailed, representative methodology for the Heck reaction of this compound with a generic alkene, such as methyl acrylate. This protocol is based on general procedures for iodo-indazoles and may require optimization.[1][2]
Materials and Equipment
-
Substrate: this compound
-
Alkene: Methyl Acrylate
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Triethylamine (Et₃N)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.
Reagent Preparation and Stoichiometry
For a typical reaction on a 1.0 mmol scale:
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents |
| This compound | 258.06 | 258 | 1.0 | 1.0 |
| Methyl Acrylate | 86.09 | 129 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 11.2 | 0.05 | 0.05 |
| PPh₃ | 262.29 | 26.2 | 0.1 | 0.1 |
| Et₃N | 101.19 | 202 (278 µL) | 2.0 | 2.0 |
| Anhydrous DMF | - | 5 mL | - | - |
Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (258 mg, 1.0 mmol), Palladium(II) Acetate (11.2 mg, 0.05 mmol), and Triphenylphosphine (26.2 mg, 0.1 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous DMF (5 mL) followed by triethylamine (278 µL, 2.0 mmol) and methyl acrylate (129 mg, 1.5 mmol) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 7-alkenyl-2-methyl-2H-indazole.
Mandatory Visualization
Caption: Experimental workflow for the Heck reaction of this compound.
Caption: Simplified catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Iodo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 7-Iodo-2-methyl-2H-indazole, a key transformation for the synthesis of novel 7-amino-2-methyl-2H-indazole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indazole scaffold in a wide range of biologically active molecules. The Buchwald-Hartwig amination offers a versatile and efficient method for the formation of C-N bonds, demonstrating broad functional group tolerance and often providing high yields where classical methods may fail.[1][2]
The reaction involves the palladium-catalyzed cross-coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally showing high activity for the amination of heteroaryl halides.[1][3]
Data Presentation
The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. The data presented is based on established protocols for structurally similar heteroaryl halides and serves as a guideline for reaction optimization.
| Amine | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | N-phenyl-2-methyl-2H-indazol-7-amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 85-95 |
| Morpholine | 7-(morpholino)-2-methyl-2H-indazole | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 90 | 12 | 90-98 |
| n-Butylamine | N-(butyl)-2-methyl-2H-indazol-7-amine | Pd(OAc)₂ / RuPhos | LHMDS | THF | 80 | 16 | 80-90 |
| Piperidine | 7-(piperidin-1-yl)-2-methyl-2H-indazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | 88-96 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-2-methyl-2H-indazol-7-amine | Pd(OAc)₂ / JohnPhos | NaOtBu | Toluene | 100 | 18 | 82-92 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound:
This protocol is a general guideline and may require optimization for specific amine substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BrettPhos, RuPhos, XPhos, or JohnPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu, LHMDS, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, or t-BuOH)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).
-
Addition of Reagents: Add the base (1.5-2.5 equiv) to the Schlenk tube.
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv).
-
Degassing: If necessary, degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-amino-2-methyl-2H-indazole derivative.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of 7-Iodo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] This document provides detailed protocols for the Sonogashira coupling of 7-Iodo-2-methyl-2H-indazole, a key intermediate in the development of various therapeutic agents. The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this transformation.[1]
Core Concepts and Reaction Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 7-alkynyl-2-methyl-2H-indazole product and regenerate the active Pd(0) catalyst.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.
Protocol 1: Standard Sonogashira Coupling Conditions
This protocol is adapted from conditions reported for the successful coupling of related 3-iodoindazoles.[4][5]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (10 mol%)
-
Copper(I) iodide (CuI) (20 mol%)
-
Triphenylphosphine (PPh3) (10 mol%)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir plate with heating capabilities
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), [PdCl2(PPh3)2] (0.10 eq), CuI (0.20 eq), and PPh3 (0.10 eq) under a stream of inert gas (nitrogen or argon).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Add a 2:1 mixture of anhydrous Et3N and DMF via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NH4Cl solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-alkynyl-2-methyl-2H-indazole.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of iodo-N-heterocycles with various terminal alkynes, based on literature reports for analogous substrates.[4][5]
| Entry | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | [PdCl2(PPh3)2]/CuI/PPh3 | Et3N/DMF | 70 | 48 | 85-95 |
| 2 | 1-Hexyne | [PdCl2(PPh3)2]/CuI/PPh3 | Et3N/DMF | 70 | 48 | 75-85 |
| 3 | Trimethylsilylacetylene | [PdCl2(PPh3)2]/CuI/PPh3 | Et3N/DMF | 70 | 48 | 90-98 |
| 4 | Propargyl alcohol | [PdCl2(PPh3)2]/CuI/PPh3 | Et3N/DMF | 70 | 48 | 70-80 |
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 7-Iodo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 7-Iodo-2-methyl-2H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and the methods outlined herein, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, offer versatile strategies for the synthesis of novel indazole derivatives for drug discovery and development.
Introduction
The functionalization of the indazole core is a key strategy in the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents onto the indazole nucleus. This compound is a valuable building block for these transformations, with the iodine atom at the C7 position providing a reactive site for various coupling reactions. These reactions are foundational in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.
While specific literature on the functionalization of this compound is limited, the protocols described below are based on established methods for the palladium-catalyzed reactions of other iodo- and bromo-indazole isomers and are expected to be applicable to this substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Data Presentation: Suzuki-Miyaura Coupling of 7-Haloindazoles
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 7-bromo-1H-indazoles with various boronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.[1]
| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 82 |
| 2 | (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 75 |
| 3 | (Thiophen-2-yl)boronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 68 |
| 4 | (Pyridin-3-yl)boronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 71 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the Suzuki-Miyaura reaction of 7-bromo-4-substituted-1H-indazoles.[1]
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry Schlenk tube or sealed vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is essential for the synthesis of substituted alkynes.
Data Presentation: Representative Sonogashira Coupling of Aryl Iodides
The following table provides representative conditions and yields for the Sonogashira coupling of various aryl iodides, which can be adapted for this compound.
| Entry | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 70 | 24 | ~85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 12 | ~80-90 |
| 3 | Ethynyltrimethylsilane | Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | 80 | 6 | ~90-98 |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of aryl iodides.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask)
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (DMF or THF) and triethylamine via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. It is a highly versatile method for synthesizing arylamines.
Data Presentation: Representative Buchwald-Hartwig Amination of Aryl Halides
This table shows typical conditions for the Buchwald-Hartwig amination of aryl halides, which can be applied to this compound.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 12 | ~85-95 |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 110 | 8 | ~80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 16 | ~75-85 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos) (4 mol%)
-
A suitable base (e.g., K₃PO₄, NaOtBu) (1.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and hotplate
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube or sealed vial.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 8-24 hours, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. It is a key method for the synthesis of substituted alkenes.
Data Presentation: Representative Heck Reaction of Aryl Iodides
The following table presents typical conditions for the Heck reaction of aryl iodides.
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | ~70-85 |
| 2 | Styrene | Pd(PPh₃)₄ | - | K₂CO₃ | Acetonitrile | 80 | 24 | ~65-80 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 6 | ~75-90 |
Experimental Protocol: Heck Reaction
This is a general protocol for the Heck reaction of aryl iodides.
Materials:
-
This compound
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry Schlenk flask or sealed tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.1 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous DMF, the alkene (1.5 equiv), and triethylamine (2.0 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 6-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles
Caption: General catalytic cycles for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols: 7-Iodo-2-methyl-2H-indazole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique arrangement allows for key interactions within the ATP-binding sites of various kinases, making it a valuable template for the design of targeted therapies. Among the various functionalized indazoles, 7-Iodo-2-methyl-2H-indazole serves as a critical building block for the synthesis of a range of kinase inhibitors, most notably those targeting Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. The iodo group at the 7-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore structure-activity relationships (SAR) and optimize potency and selectivity.
These application notes provide detailed protocols for the utilization of this compound in the synthesis of kinase inhibitors via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, it presents quantitative data from analogous compounds to illustrate potential efficacy and discusses the relevant signaling pathways.
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of selected kinase inhibitors featuring the 2H-indazole core, including the notable PARP inhibitor Niraparib. While specific data for compounds directly synthesized from this compound is not extensively available in the public domain, the presented data for structurally related compounds provides a strong rationale for its use as a key synthetic intermediate.
| Inhibitor Name/Analogue | Target Kinase(s) | IC50 (nM) | Reference Compound |
| Niraparib (MK-4827) | PARP-1 | 3.8 | 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide |
| PARP-2 | 2.1 | ||
| Indazole Analogue 1 | FGFR1 | 77 μM | Phenyl-substituted 2H-indazole |
| Indazole Analogue 2 | FGFR1 | 90 μM | Pyridine-substituted 2H-indazole |
| Indazole Analogue 3 | GSK-3 | 1.20 μM | 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide |
| Indazole Analogue 4 | Pan-Pim Kinase | 3-11 nM | 3-(pyrazin-2-yl)-1H-indazole derivative |
| Indazole Analogue 5 | Aurora Kinase A | 0.79 μM | Indazole-3-carboxamide derivative |
Note: The IC50 values are indicative of the potency of the indazole scaffold against various kinases and provide a benchmark for novel compounds synthesized from this compound.[1][2]
Experimental Protocols
The iodine atom at the 7-position of this compound is strategically placed for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental in the synthesis of kinase inhibitors from this key intermediate.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed coupling of this compound with a boronic acid or boronate ester to form a C-C bond. This reaction is widely used to introduce aryl or heteroaryl groups.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a two-phase system)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the anhydrous solvent (and water if applicable).
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
If no precipitate forms, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl/heteroaryl-2-methyl-2H-indazole derivative.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed formation of a C-N bond between this compound and an amine, a crucial step in synthesizing inhibitors with amino-pharmacophores.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 equiv)
-
Ligand (e.g., XPhos, SPhos, BINAP) (0.02-0.10 equiv)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent to the vessel.
-
Add this compound and the amine to the reaction mixture.
-
Seal the reaction vessel and heat to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel or Celite®, washing the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 7-amino-2-methyl-2H-indazole derivative.
Visualizations
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Many kinase inhibitors derived from the 2H-indazole scaffold, such as Niraparib, target the PARP family of enzymes. PARP inhibitors have shown significant efficacy in cancers with BRCA1/2 mutations through a mechanism known as synthetic lethality.
Caption: PARP inhibition in BRCA-deficient cancers.
Experimental Workflow: Kinase Inhibitor Synthesis
The general workflow for synthesizing kinase inhibitors using this compound as a starting material is depicted below.
Caption: General synthetic workflow.
Logical Relationship: Structure-Activity Relationship (SAR) Exploration
The use of this compound allows for a systematic exploration of the chemical space around the 7-position of the indazole core, which is crucial for optimizing the pharmacological properties of the resulting kinase inhibitors.
Caption: SAR exploration workflow.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship Studies of 7-Iodo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. 7-Iodo-2-methyl-2H-indazole is a key intermediate for structure-activity relationship (SAR) studies, particularly in the exploration of kinase inhibitors and other therapeutic agents. The 2-methyl-2H-indazole isomer often exhibits a distinct biological profile compared to its 1H- counterpart. The iodine atom at the 7-position serves as a crucial handle for introducing further diversity through cross-coupling reactions and provides a bulky, lipophilic halogen for probing steric and electronic interactions within a target's binding site.
These application notes provide a comprehensive guide to utilizing this compound in SAR studies, including a proposed synthetic protocol, detailed methodologies for biological evaluation, and a discussion on interpreting SAR data.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of analogous 7-halo-2-methyl-2H-indazoles. The following protocol outlines a potential two-step synthesis starting from 2-fluoro-6-iodobenzonitrile.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 7-Iodo-1H-indazole
-
To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 7-iodo-1H-indazole.
Step 2: N-methylation of 7-Iodo-1H-indazole
-
Dissolve 7-iodo-1H-indazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
To the suspension, add a methylating agent such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor for the formation of the two N-methylated isomers (1-methyl and 2-methyl) by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Separate the this compound and 7-iodo-1-methyl-1H-indazole isomers by column chromatography on silica gel. The 2-methyl isomer is typically the more polar of the two.
Structure-Activity Relationship (SAR) Studies
The 7-position of the 2H-indazole scaffold is a key vector for exploring SAR. Modifications at this position can influence potency, selectivity, and pharmacokinetic properties. The following table presents hypothetical data for a series of 7-halo-2-methyl-2H-indazoles to illustrate potential SAR trends against a generic protein kinase.
Disclaimer: The following data is illustrative and intended to guide SAR studies. Actual results will be target-dependent.
Table 1: Illustrative SAR Data for 7-Halo-2-methyl-2H-indazole Analogs as Kinase Inhibitors
| Compound ID | R | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| 1 | H | 500 | 10.5 |
| 2 | F | 250 | 5.2 |
| 3 | Cl | 150 | 2.8 |
| 4 | Br | 120 | 2.1 |
| 5 (Target) | I | 180 | 3.5 |
| 6 | CH₃ | 600 | 12.0 |
Interpretation of Hypothetical SAR:
-
Halogen Effect: A general trend of increasing potency is observed from hydrogen to bromine (compounds 1-4 ). This suggests that an electron-withdrawing and/or lipophilic substituent at the 7-position is favorable for binding.
-
Steric Bulk: The decrease in potency from bromine to iodine (compound 5 ) may indicate a steric clash within the binding pocket, suggesting a size limitation for substituents at this position.
-
Comparison to Methyl: The lower potency of the methyl analog (compound 6 ) compared to the halogens suggests that electronic effects may be more critical than simple lipophilicity for this hypothetical target.
Experimental Protocols
The following are detailed protocols for assays commonly used to evaluate the biological activity of indazole-based kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest (e.g., VEGFR2, c-Met, Aurora A)
-
Substrate (specific for the kinase)
-
ATP
-
This compound and analogs
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of dilutions in DMSO, followed by a final dilution in kinase assay buffer to achieve the desired concentrations (final DMSO concentration should be ≤1%).
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration close to the Kₘ for the kinase).
-
Incubate the plate at 30 °C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HUVEC, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the test compounds or vehicle control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value using a dose-response curve.
-
Protocol 4: Western Blotting for Target Engagement
This technique is used to assess the phosphorylation status of the target kinase or its downstream substrates in cells, confirming the compound's mechanism of action.
Materials:
-
Human cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify the band intensities to determine the reduction in protein phosphorylation.
-
Application Notes and Protocols for the Derivatization of the 7-Position of the 2-Methyl-2H-Indazole Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for the derivatization of the 7-position of the 2-methyl-2H-indazole core, a scaffold of significant interest in medicinal chemistry. The following sections detail key experimental protocols, present quantitative data for representative reactions, and illustrate the logical workflow for the synthesis of 7-substituted 2-methyl-2H-indazoles.
Introduction
The 2-methyl-2H-indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds. Functionalization of the C7-position of this core is a key strategy in the development of novel therapeutic agents, particularly in the area of oncology. Derivatization at this position allows for the modulation of a compound's physicochemical properties, potency, and selectivity for biological targets such as protein kinases. This document outlines reliable methods for the introduction of various substituents at the 7-position, including halogenation and subsequent palladium-catalyzed cross-coupling reactions.
Key Derivatization Strategies
The derivatization of the 7-position of the 2-methyl-2H-indazole core primarily relies on a two-step process: initial halogenation of the C7-position followed by transition metal-catalyzed cross-coupling reactions to introduce a variety of substituents.
Regioselective Bromination of 2-Methyl-2H-Indazole at the 7-Position
Direct halogenation of the 2-methyl-2H-indazole core can be achieved with high regioselectivity at the C7-position under controlled conditions. This step is crucial as it installs a versatile handle for subsequent functionalization.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The 7-bromo-2-methyl-2H-indazole intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of a wide range of aryl and heteroaryl moieties.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-2-methyl-2H-indazole
This protocol describes the regioselective bromination of 2-methyl-2H-indazole.
Materials:
-
2-Methyl-2H-indazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 2-methyl-2H-indazole (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 7-bromo-2-methyl-2H-indazole.
Protocol 2: Suzuki-Miyaura Coupling of 7-Bromo-2-methyl-2H-indazole with an Arylboronic Acid
This protocol details the synthesis of 7-aryl-2-methyl-2H-indazoles via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
7-Bromo-2-methyl-2H-indazole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
To a reaction vessel, add 7-bromo-2-methyl-2H-indazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 7-aryl-2-methyl-2H-indazole.
Quantitative Data
The following tables summarize representative yields for the key derivatization steps.
Table 1: Regioselective Bromination of 2-Methyl-2H-Indazole
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 2-Methyl-2H-indazole | NBS | DCM | 0 °C to rt | 12 | 7-Bromo-2-methyl-2H-indazole | 85-95 |
Table 2: Suzuki-Miyaura Coupling of 7-Bromo-2-methyl-2H-indazole
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 7-(4-Methoxyphenyl)-2-methyl-2H-indazole | 70-85 |
| 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 7-(3-Fluorophenyl)-2-methyl-2H-indazole | 65-80 |
| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 2-Methyl-7-(pyridin-3-yl)-2H-indazole | 50-65 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of the 7-position of the 2-methyl-2H-indazole core.
The Strategic Role of 7-Iodo-2-methyl-2H-indazole in Medicinal Chemistry: A Key Building Block for Targeted Therapies
For Immediate Release
[City, State] – [Date] – The heterocycle 7-Iodo-2-methyl-2H-indazole has emerged as a pivotal structural motif and a versatile intermediate in the field of medicinal chemistry, particularly in the development of targeted therapeutics. Its unique substitution pattern offers medicinal chemists a strategic handle for the synthesis of complex molecules, most notably potent enzyme inhibitors for cancer therapy. This application note provides a detailed overview of its significance, synthesis, and application, with a focus on its role in the creation of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction to the 2H-Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The 2H-indazole isomeric form, in particular, has been successfully incorporated into several clinically approved drugs. The strategic placement of substituents on the indazole ring is crucial for modulating the pharmacological profile of the resulting compounds.
The Significance of this compound
The this compound scaffold is of particular interest due to the presence of an iodine atom at the 7-position. This halogen atom serves as a versatile functional group for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[4][5] This allows for the facile and efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The methyl group at the 2-position is a common feature in many bioactive 2H-indazoles, contributing to the overall topology and electronic properties of the molecule.
A prime example of the utility of a 2,7-disubstituted-2H-indazole core is in the synthesis of the PARP inhibitor Niraparib (MK-4827).[6][7][8][9] Niraparib, an oral medication for the treatment of ovarian, fallopian tube, and primary peritoneal cancer, features a 2-phenyl-2H-indazole-7-carboxamide core.[7][9] The synthesis of Niraparib and its analogs highlights the importance of a 7-functionalized-2-substituted-2H-indazole as a key intermediate. While Niraparib itself has a carboxamide at the 7-position, a 7-iodo precursor is an ideal starting point for the introduction of this and other functional groups.
Synthetic Strategies and Protocols
The synthesis of this compound can be conceptualized based on established methods for the preparation of substituted indazoles. A general and adaptable synthetic route is outlined below.
General Synthetic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Biological Evaluation of 7-Iodo-2-methyl-2H-indazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer and kinase inhibitory effects. This document provides a generalized framework for the biological evaluation of a specific subclass, the 7-Iodo-2-methyl-2H-indazole derivatives, based on established methodologies for analogous compounds. While specific data for this exact derivative class is not extensively available in public literature, the protocols outlined herein are standard in the field and can be adapted for their evaluation. The following sections detail experimental procedures for assessing anticancer activity and potential mechanisms of action, alongside templates for data presentation and visualization of relevant signaling pathways.
Introduction
The indazole core is a privileged structure in drug discovery, with several approved drugs and clinical candidates featuring this heterocyclic motif. The introduction of a methyl group at the 2-position of the indazole ring and an iodine atom at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its biological activity and target engagement. This document serves as a practical guide for researchers initiating the biological characterization of novel this compound derivatives.
Potential Therapeutic Applications
Based on the activities of structurally related indazole compounds, this compound derivatives hold potential as:
-
Anticancer Agents: Many indazole derivatives exhibit potent antiproliferative activity against a range of cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of protein kinases crucial for cancer cell growth and survival.[3]
-
Kinase Inhibitors: The indazole scaffold is a common feature in numerous kinase inhibitors, targeting enzymes such as vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and others involved in oncogenic signaling pathways.[3][4]
Experimental Protocols
The following are detailed protocols for the initial biological evaluation of this compound derivatives.
In Vitro Antiproliferative Activity (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay determines if the compounds induce programmed cell death (apoptosis).
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at concentrations around their IC₅₀ values for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of specific protein kinases.
Principle: A variety of in vitro kinase assay formats are available, often relying on the measurement of ATP consumption or the phosphorylation of a substrate. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Protocol (General):
-
Kinase Reaction: Set up a reaction mixture containing the purified kinase, its specific substrate, ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.
-
ADP Detection: Stop the kinase reaction and add ADP-Glo™ Reagent to convert the remaining ATP to light. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Antiproliferative Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD |
| Derivative 1 | MCF-7 | [Insert Value] |
| Derivative 1 | A549 | [Insert Value] |
| Derivative 1 | PC-3 | [Insert Value] |
| Doxorubicin | MCF-7 | [Insert Value] |
| Doxorubicin | A549 | [Insert Value] |
| Doxorubicin | PC-3 | [Insert Value] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Kinase Target | IC₅₀ (nM) ± SD |
| Derivative 1 | VEGFR2 | [Insert Value] |
| Derivative 1 | EGFR | [Insert Value] |
| Sunitinib | VEGFR2 | [Insert Value] |
| Gefitinib | EGFR | [Insert Value] |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways.
Experimental Workflow
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]
Application Notes and Protocols: 7-Iodo-2-methyl-2H-indazole as a Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its unique structure and ability to participate in various biological interactions have made it a focal point in the development of targeted therapies, particularly in oncology. The 2H-indazole tautomer, in particular, is a key component of potent inhibitors targeting crucial cellular enzymes like Poly(ADP-ribose) polymerase (PARP) and various protein kinases.[2][3]
7-Iodo-2-methyl-2H-indazole is a versatile building block designed for the synthesis of compound libraries for drug discovery. The methyl group at the N2 position provides metabolic stability and directs the regiochemistry of subsequent reactions, while the iodine atom at the C7 position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies. These modifications are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
This document provides detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions. It also presents quantitative data on the biological activity of representative indazole-based inhibitors and visualizes key signaling pathways where these compounds have shown significant therapeutic potential.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from commercially available 1H-indazole. The first step involves the regioselective methylation to yield 2-methyl-2H-indazole, followed by a regioselective iodination at the C7 position.
Step 1: Regioselective N2-Methylation of 1H-Indazole
Direct alkylation of 1H-indazole typically yields a mixture of N1 and N2 isomers. However, conditions can be optimized to favor the kinetic N2 product.[4][5] Using a methylating agent under mildly acidic conditions or with specific reagents can enhance the selectivity for the desired 2-methyl-2H-indazole.
Step 2: Regioselective C7-Iodination of 2-methyl-2H-indazole
The direct halogenation of the 2-substituted indazole ring can be challenging. Electrophilic substitution typically occurs at the C3 position. However, specific reagents and conditions can direct the halogenation to the C7 position.[6][7]
Below is a diagram illustrating the proposed synthetic workflow.
Application in Suzuki-Miyaura Cross-Coupling
The carbon-iodine bond at the C7 position of this compound is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the efficient formation of a carbon-carbon bond between the indazole core and a wide variety of aryl or heteroaryl boronic acids or esters. This versatility is paramount in medicinal chemistry for rapidly generating a diverse library of analogues for SAR exploration.[8][9]
Data Presentation
The following tables summarize representative data for indazole-based compounds in drug discovery.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Halo-Indazoles
| Indazole Substrate | Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 95 | [8] |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | [10] |
| 7-Bromo-4-sulfonamido-1H-indazole | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 91 | [10] |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | [9] |
Table 2: Biological Activity of Representative Indazole-Based Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected 2H-indazole-based inhibitors against clinically relevant protein targets. Lower IC₅₀ values indicate higher potency.
| Inhibitor | Target Kinase / Enzyme | IC₅₀ (nM) | Assay Type / Context | Reference |
| Niraparib (MK-4827) | PARP-1 | 3.8 | Enzyme Assay | [2] |
| PARP-2 | 2.1 | Enzyme Assay | [2] | |
| Pazopanib | VEGFR-2 | 30 | Cell-free | [11] |
| PDGFRβ | 84 | Cell-free | [11] | |
| c-Kit | 74 | Cell-free | [11] | |
| Compound C05 | PLK4 | < 0.1 | Kinase Inhibitory Assay | [12] |
| Indazole Derivative 12b | VEGFR-2 | 5.4 | Cell-free | [3][13] |
| Indazole Derivative 12c | VEGFR-2 | 5.6 | Cell-free | [3][13] |
| Indazole Derivative 12e | VEGFR-2 | 7.0 | Cell-free | [3][13] |
Signaling Pathways
Derivatives of this compound are excellent candidates for developing inhibitors of key signaling pathways implicated in cancer, such as the PARP DNA repair pathway and the PLK4 cell cycle pathway.
a) PARP Inhibition in DNA Damage Repair
Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to toxic double-strand breaks (DSBs) during replication, which cannot be repaired in HR-deficient cells, leading to cell death. This concept is known as synthetic lethality. Niraparib, a potent PARP inhibitor, is based on a 2H-indazole scaffold.[2]
b) PLK4 Inhibition in Cell Cycle Control
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and proper chromosome segregation during cell division. Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification and genomic instability. Indazole-based compounds have been developed as potent and selective inhibitors of PLK4, leading to mitotic defects and apoptosis in cancer cells.[12]
Experimental Protocols
Note: These are representative protocols and may require optimization based on specific substrates and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-methyl-6-bromo-2H-indazole (Illustrative for N2-Alkylation)
This protocol is adapted from a known procedure for the methylation of 6-bromoindazole, which yields both N1 and N2 isomers that can be separated by chromatography.[14]
-
Materials:
-
6-Bromo-1H-indazole
-
Sodium hydride (NaH, 95% or 60% dispersion in oil)
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Procedure:
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.05 eq) portion-wise at 0 °C (ice bath).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (4.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to separate the N1 and N2 isomers. 2-methyl-6-bromo-2H-indazole is typically the less polar isomer.[14]
-
Protocol 2: Proposed Synthesis of this compound
This is a proposed protocol based on general methods for electrophilic iodination of aromatic systems. Regioselectivity may be an issue and optimization will be required.
-
Materials:
-
2-Methyl-2H-indazole (from Protocol 1, using 1H-indazole as starting material)
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-methyl-2H-indazole (1.0 eq) in DCM.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add Trifluoroacetic acid (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution and stir until the color disappears.
-
Transfer to a separatory funnel, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
This is a general protocol for the Suzuki coupling of an iodo-indazole with an arylboronic acid.[8][10]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-2-methyl-2H-indazole.
-
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 7. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Iodo-2-methyl-2H-indazole
Welcome to the technical support center for the synthesis of 7-Iodo-2-methyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective synthetic route involves a two-step process:
-
Synthesis of the precursor, 7-Iodo-1H-indazole: This is typically achieved by starting from 7-nitro-1H-indazole, which undergoes reduction to 7-amino-1H-indazole, followed by a Sandmeyer-type iodination reaction.
-
Regioselective N-methylation: The resulting 7-Iodo-1H-indazole is then methylated at the N2 position. This step is critical and often presents the main challenge in the synthesis.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges are:
-
Controlling Regioselectivity during N-methylation: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The N1-methylated isomer (7-Iodo-1-methyl-1H-indazole) is the thermodynamically more stable product, while the desired N2-methylated isomer is the kinetic product. Achieving high selectivity for the N2 isomer requires careful control of reaction conditions.[1]
-
Difficulty of Direct C7-Iodination: Direct iodination of the indazole core typically occurs at the C3 position.[2] Therefore, a multi-step approach starting from a pre-functionalized precursor like 7-amino-1H-indazole is generally necessary to install the iodine at the C7 position.
-
Separation of N1 and N2 Isomers: If the N-methylation step is not perfectly selective, the resulting mixture of N1 and N2 isomers can be challenging to separate due to their similar physical properties.
Q3: How can I favor the formation of the desired N2-methylated isomer?
A3: To favor the kinetically controlled N2-methylation, you should consider the following:
-
Choice of Base and Solvent: Using a milder base and a suitable solvent is crucial. Strong bases like sodium hydride (NaH) in an aprotic solvent like THF tend to favor the thermodynamically stable N1 isomer.[3] For N2 selectivity, a combination of a weaker base like potassium carbonate (K₂CO₃) or an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is often more effective.[4]
-
Choice of Methylating Agent: While methyl iodide and dimethyl sulfate are commonly used, dimethyl carbonate (DMC) has been reported to be an effective and more environmentally friendly methylating agent that can favor N2-methylation under certain conditions.[5][6]
-
Reaction Temperature: Lower reaction temperatures generally favor the kinetic product.
Q4: I have a mixture of N1 and N2 isomers. How can I separate them?
A4: Separation of N1 and N2 isomers can be achieved by:
-
Column Chromatography: This is the most common method for separating isomers at a laboratory scale. A careful selection of the eluent system is necessary to achieve good separation.
-
Recrystallization: Fractional recrystallization can be an effective method for separating isomers, especially on a larger scale. A mixed solvent system, such as acetone/water or acetonitrile/water, can be used to selectively crystallize one isomer, leaving the other in the mother liquor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion during N-methylation | 1. Inactive methylating agent. 2. Insufficiently strong base or poor solubility of the base. 3. Low reaction temperature. | 1. Use a fresh bottle of the methylating agent. 2. Ensure the base is of high quality and dry. Consider switching to a stronger base or a different solvent to improve solubility. 3. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of a mixture of N1 and N2 isomers | 1. Reaction conditions favor a mixture of kinetic and thermodynamic products. 2. The chosen base/solvent system is not optimal for N2-selectivity. | 1. Switch to conditions that strongly favor the kinetic N2-product (e.g., K₂CO₃ in DMF, or DABCO with dimethyl carbonate in DMF).[4] 2. Lower the reaction temperature. 3. Refer to the isomer separation techniques in the FAQs. |
| Presence of unreacted 7-Iodo-1H-indazole | 1. Insufficient amount of methylating agent or base. 2. Short reaction time. | 1. Increase the equivalents of the methylating agent and base (e.g., to 1.2-1.5 equivalents). 2. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of a dark-colored reaction mixture or tar | 1. Reaction temperature is too high, leading to decomposition. 2. The methylating agent is reacting with the solvent or impurities. | 1. Lower the reaction temperature. 2. Ensure the use of high-purity, dry solvents. |
| Difficulty in purifying the final product | 1. Co-elution of N1 and N2 isomers during column chromatography. 2. Presence of persistent impurities. | 1. Optimize the chromatography conditions (e.g., use a shallower solvent gradient or a different stationary phase). 2. Attempt recrystallization from a suitable solvent system to remove impurities and potentially separate isomers. |
Quantitative Data Summary
Table 1: Comparison of Conditions for N-methylation of Indazole Derivatives
| Indazole Substrate | Methylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Yield (%) | Reference |
| 3-Methyl-6-nitro-1H-indazole | Dimethyl carbonate | DABCO | DMF | Reflux | N2 selective | ~90 | [4] |
| 3-Methyl-6-nitro-1H-indazole | Methyl iodide | NaH | THF | 0 °C to RT | N1 selective | ~85 | [3] |
| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH | - | 45 °C | ~1:1 | 42 (N1), 44 (N2) | |
| 6-Nitro-1H-indazole | Methyl iodide | - | Sealed tube | 100 °C | N2 selective | Not reported |
Experimental Protocols
Protocol 1: Synthesis of 7-Iodo-1H-indazole
This protocol is adapted from the synthesis of 7-substituted 1H-indazoles.
Step 1a: Reduction of 7-Nitro-1H-indazole to 7-Amino-1H-indazole
-
To a solution of 7-nitro-1H-indazole (1.0 eq) in ethanol, add iron powder (5.0 eq) and a saturated aqueous solution of ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-1H-indazole, which can be used in the next step without further purification.
Step 1b: Iodination of 7-Amino-1H-indazole
-
Dissolve the crude 7-amino-1H-indazole (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-iodo-1H-indazole.
Protocol 2: Synthesis of this compound (N2-methylation)
This protocol is adapted from methods for selective N2-methylation of indazole derivatives.[4]
-
To a solution of 7-iodo-1H-indazole (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add dimethyl carbonate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and add water to precipitate the product.
-
Stir for 15-30 minutes, then collect the solid by filtration.
-
Wash the solid with water and dry under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to separate it from any N1-isomer.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision workflow for N-methylation.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling with 7-Iodo-2-methyl-2H-indazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 7-Iodo-2-methyl-2H-indazole. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Conversion of Starting Material
-
Possible Cause: Inactive catalyst. The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.
-
Solution:
-
Catalyst Choice: While Pd(PPh₃)₄ is a common choice, for some substrates, more electron-rich and bulky ligands can be more effective. Consider screening catalysts like Pd(dppf)Cl₂ or using advanced ligands such as SPhos and XPhos.[1]
-
Catalyst Quality: Ensure the catalyst is not degraded. Use a freshly opened container or one that has been stored under an inert atmosphere. A rapid change of the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[1]
-
-
-
Possible Cause: Inappropriate base. The base is critical for the transmetalation step.
-
Solution:
-
Base Screening: If using common bases like K₂CO₃ or Na₂CO₃ with limited success, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[1]
-
Aqueous Conditions: The presence of a small amount of water can be crucial for the efficacy of bases like carbonates and phosphates. A solvent system such as dioxane/water is often effective.[1]
-
-
-
Possible Cause: Unsuitable solvent. The solvent impacts the solubility of all reaction components and the overall kinetics.
-
Solution:
-
Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene. If solubility is an issue, a different solvent system may be required.
-
-
-
Possible Cause: Insufficient temperature.
-
Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, especially when using thermally stable solvents like dioxane or DMF. Microwave irradiation can also be a powerful tool to accelerate the reaction.[1]
-
Problem 2: Significant Formation of Byproducts (e.g., Homocoupling, Dehalogenation)
-
Possible Cause: Homocoupling of the boronic acid. This is a common side reaction, often promoted by the presence of oxygen.
-
Solution:
-
Thorough Degassing: It is critical to remove dissolved oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[1]
-
Stoichiometry Control: Use a slight excess of the boronic acid (typically 1.2-1.5 equivalents) to favor the cross-coupling reaction over homocoupling.[1]
-
-
-
Possible Cause: Dehalogenation of this compound. This results in the formation of 2-methyl-2H-indazole.
-
Solution: This side reaction can occur via a hydride transfer to the palladium complex. Ensure the purity of all reagents and solvents to avoid sources of hydride. In some cases, changing the base or solvent system can mitigate this issue.
-
Problem 3: Reaction Stalls with Sterically Hindered Boronic Acids
-
Possible Cause: Steric hindrance. The combination of the substituted indazole and a bulky boronic acid can slow down the transmetalation step.
-
Solution:
-
More Active Catalyst Systems: For sterically demanding couplings, highly active catalyst systems are often necessary. This may involve the use of bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos).[1]
-
Higher Temperatures and Longer Reaction Times: Overcoming steric barriers often requires more energy. Increasing the reaction temperature and extending the reaction time can lead to improved yields.[1]
-
Different Boron Reagent: In some cases, switching from a boronic acid to a more reactive boronate ester, such as a pinacol boronate, can improve the outcome of the reaction.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indazole necessary for this Suzuki coupling? A1: No, for this compound, the nitrogen at the 2-position is already alkylated, so N-protection is not a concern. This avoids potential side reactions or catalyst inhibition that can sometimes be observed with NH-indazoles.[2][3]
Q2: What is a good starting point for reaction conditions for the Suzuki coupling of this compound? A2: Based on literature for similar substrates, a robust starting point would be:
-
Catalyst: Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: 1,4-dioxane/water (e.g., 4:1 v/v)
-
Temperature: 80-100 °C
-
Boronic Acid: 1.2-1.5 equivalents
Q3: How can I monitor the progress of the reaction? A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, diluted, and analyzed to determine the consumption of starting materials and the formation of the product.
Q4: My boronic acid seems to be decomposing. What can I do? A4: Protodeboronation, the cleavage of the C-B bond, can be a significant issue, especially with heteroaryl boronic acids. To mitigate this:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried if using a non-aqueous system.
-
Use Boronate Esters: Consider using a more stable boronate ester, such as a pinacol ester, which can provide a "slow-release" of the active boronic acid.[4]
-
Choice of Base: Milder bases like K₃PO₄ or KF can sometimes be beneficial in reducing the rate of protodeboronation.[5]
Data Presentation
Table 1: Recommended Starting Conditions for Catalyst and Base Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-100 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-100 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100-110 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 100-110 |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low/No Conversion | Inactive Catalyst | Screen different Pd catalysts/ligands (e.g., Pd(dppf)Cl₂, SPhos). |
| Ineffective Base | Use a stronger/more soluble base (e.g., Cs₂CO₃, K₃PO₄). | |
| Low Temperature | Increase reaction temperature (100-120 °C) or use microwave heating. | |
| Byproduct Formation | Homocoupling | Thoroughly degas the reaction mixture; use a slight excess of boronic acid. |
| Dehalogenation | Ensure high purity of reagents; screen different bases/solvents. | |
| Steric Hindrance | Bulky Coupling Partners | Use highly active ligands (e.g., SPhos, XPhos); increase temperature. |
Experimental Protocols
Detailed Experimental Protocol for a Representative Suzuki Coupling
Materials:
-
This compound (1.0 mmol, 258.08 mg)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 21.9 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
References
Technical Support Center: Functionalization of 7-Iodo-2-methyl-2H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of 7-Iodo-2-methyl-2H-indazole.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: Low or No Conversion of Starting Material
Question: My cross-coupling reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) with this compound is showing low or no conversion. What are the possible causes and how can I fix it?
Answer:
Low or no conversion is a common issue in cross-coupling reactions. Several factors related to the catalyst, reagents, and reaction conditions can be responsible.
Potential Causes and Solutions:
| Cause | Recommended Solution(s) |
| Inactive Catalyst | - Ensure you are using a fresh, high-quality palladium catalyst. Older catalysts can be less active. - For Suzuki and Buchwald-Hartwig reactions, consider using pre-catalysts which are often more air-stable and form the active Pd(0) species more reliably in situ. |
| Ligand Issues | - The choice of phosphine ligand is critical. For electron-rich indazoles, bulky, electron-rich phosphine ligands are often required to promote oxidative addition and reductive elimination.[1] - Ensure the correct palladium-to-ligand ratio is used, typically ranging from 1:1 to 1:2. |
| Inadequate Base | - The base is crucial for the catalytic cycle, particularly for the transmetalation step in Suzuki reactions and for deprotonating the amine in Buchwald-Hartwig amination.[2] - For Suzuki reactions, consider stronger bases like Cs₂CO₃ or K₃PO₄ instead of Na₂CO₃. - For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are often necessary.[3] |
| Solvent Quality | - Ensure your solvent is anhydrous and has been thoroughly deoxygenated. Oxygen can deactivate the Pd(0) catalyst.[4] |
| Low Reaction Temperature | - While some couplings proceed at room temperature, many require elevated temperatures (80-120 °C) to overcome activation barriers. Consider increasing the reaction temperature. Microwave irradiation can also be effective in accelerating the reaction.[5] |
| Poor Quality of Coupling Partner | - For Suzuki reactions, ensure the boronic acid is pure and has not undergone significant protodeboronation. Storing boronic acids in a desiccator is recommended. |
Issue 2: Formation of Significant Side Products
Question: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common side products are the result of hydrodehalogenation, homocoupling, and potential reactions involving the indazole core.
This side reaction involves the replacement of the iodine atom with a hydrogen atom.
Troubleshooting Hydrodehalogenation:
| Potential Cause | Recommended Solution(s) |
| Source of Hydride | - The hydride source can be trace water, the solvent (e.g., alcohols), or the amine base. - Ensure rigorously anhydrous conditions. Use freshly distilled and deoxygenated solvents. |
| Ligand Choice | - The choice of phosphine ligand can influence the rate of hydrodehalogenation.[6] - Using bulkier ligands can sometimes suppress this side reaction by sterically hindering the approach of the hydride source to the palladium center. |
| Reaction Temperature | - Higher temperatures can sometimes favor hydrodehalogenation. - If possible, try running the reaction at a lower temperature for a longer period. |
Homocoupling results in the dimerization of your starting material or coupling partner.
-
Boronic Acid Homocoupling (Suzuki Reaction): Formation of a biaryl from the boronic acid coupling partner.
-
Alkyne Homocoupling (Sonogashira Reaction): Dimerization of the terminal alkyne.
Troubleshooting Homocoupling:
| Potential Cause | Recommended Solution(s) |
| Presence of Oxygen (Suzuki) | - Oxygen can promote the homocoupling of boronic acids.[4] - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. |
| Copper Catalyst (Sonogashira) | - The copper co-catalyst in Sonogashira reactions can promote the homocoupling of alkynes (Glaser coupling). - Minimize the amount of copper catalyst used. - Consider using a copper-free Sonogashira protocol.[4][7] |
| Reaction Conditions | - Higher temperatures and prolonged reaction times can sometimes increase homocoupling. - Monitor the reaction closely and stop it once the starting material is consumed. |
While less common for N-methyl groups on azoles compared to other N-alkyl groups, palladium-catalyzed N-demethylation has been observed in other heterocyclic systems.[8][9]
Troubleshooting N-Demethylation:
| Potential Cause | Recommended Solution(s) |
| Harsh Reaction Conditions | - High temperatures and certain palladium catalysts might promote N-demethylation. - Attempt the reaction at a lower temperature. - Screen different palladium sources and ligands. |
| Oxidative Environment | - Oxidative conditions can facilitate N-dealkylation. - Ensure the reaction is performed under a strictly inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the indazole nitrogen for cross-coupling reactions at the C7 position?
A1: For functionalization at the C7 position of 2-methyl-2H-indazole, N-protection is not necessary as the nitrogen is already substituted. The 2-methyl group is generally stable under most cross-coupling conditions. For the corresponding 1H-indazole, while some Suzuki reactions on unprotected indazoles have been successful, protection of the N-H group is often recommended to prevent catalyst inhibition and side reactions, especially for Sonogashira and Buchwald-Hartwig reactions.[10][11]
Q2: I am concerned about the stability of the indazole ring under the basic conditions of the coupling reaction. Is ring-opening a common problem?
A2: While N-protected indazoles can be susceptible to ring-opening in the presence of strong bases to form ortho-aminobenzonitriles, unprotected (N-H) indazoles are generally resilient to this isomerization. This is because the indazole is deprotonated in situ, which prevents the ring-opening pathway. Given that your substrate is an N-methylated indazole, which lacks the acidic proton, ring-opening is not expected to be a significant concern under typical cross-coupling conditions.
Q3: Which cross-coupling reaction is best for my desired functionalization of this compound?
A3: The choice of reaction depends on the desired bond formation:
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Suzuki-Miyaura Coupling: Ideal for forming C-C bonds to introduce aryl or vinyl groups. It is generally tolerant of a wide range of functional groups and uses readily available and stable boronic acids.[2][12]
-
Sonogashira Coupling: The method of choice for forming C-C bonds with terminal alkynes to introduce an alkynyl moiety.[13]
-
Buchwald-Hartwig Amination: Used for forming C-N bonds to introduce primary or secondary amines.[1][14][15]
Q4: What are some typical starting conditions for a Suzuki-Miyaura coupling of this compound?
A4: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst, a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like 1,4-dioxane/water. The reaction is typically heated to 80-120 °C and monitored by TLC or LC-MS.[16][17]
Quantitative Data Summary
While specific quantitative data for side product formation in the functionalization of this compound is limited in the literature, the following table provides an estimated range of side product formation based on studies of analogous iodo-heterocycles under various cross-coupling conditions. These values should be used as a general guide for what to expect and can vary significantly based on the specific reaction conditions.
| Reaction Type | Side Product | Typical Yield Range (%) | Key Factors Influencing Yield |
| Suzuki-Miyaura | Hydrodehalogenation | 5 - 20 | Inefficient transmetalation, presence of hydride sources. |
| Boronic Acid Homocoupling | < 10 | Presence of oxygen, high catalyst loading. | |
| Sonogashira | Hydrodehalogenation | 5 - 15 | Inefficient oxidative addition, presence of hydride sources. |
| Alkyne Homocoupling | 5 - 30 | High concentration of copper co-catalyst, presence of oxygen. | |
| Buchwald-Hartwig | Hydrodehalogenation | 5 - 25 | Inefficient amine coupling, ligand choice.[7] |
Experimental Protocols
The following are general, representative protocols for the functionalization of this compound. Note: These protocols may require optimization for specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: this compound + Arylboronic acid → 7-Aryl-2-methyl-2H-indazole
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[16][17]
Protocol 2: Sonogashira Coupling (Copper-Free)
Reaction: this compound + Terminal alkyne → 7-Alkynyl-2-methyl-2H-indazole
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, dissolve this compound and PdCl₂(PPh₃)₂ in anhydrous THF.
-
Add DIPEA and the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[18]
Protocol 3: Buchwald-Hartwig Amination
Reaction: this compound + Amine → 7-Amino-2-methyl-2H-indazole
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add the amine, followed by this compound, and finally NaOt-Bu.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Signaling Pathway of Common Side Reactions
Experimental Workflow for a Typical Cross-Coupling Reaction
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.uva.nl [pure.uva.nl]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. research.rug.nl [research.rug.nl]
preventing deiodination of 7-Iodo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of deiodination of 7-Iodo-2-methyl-2H-indazole during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination is the chemical process of removing an iodine atom from a molecule. In the context of this compound, this results in the formation of the undesired byproduct 2-methyl-2H-indazole. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: What are the primary causes of deiodination of this compound?
A2: The deiodination of this compound can be triggered by several factors, including:
-
Reaction Conditions: Particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the formation of palladium-hydride species is a major cause of deiodination. These hydride species can arise from solvents (like alcohols), bases, or even the phosphine ligands themselves.
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Thermal Stress: Like many aryl iodides, this compound can be susceptible to thermal decomposition, which can lead to the cleavage of the carbon-iodine bond.
-
Photochemical Decomposition: Exposure to light, especially UV radiation, can provide the energy to break the relatively weak C-I bond, leading to deiodination.
-
Inappropriate Storage and Handling: Prolonged exposure to air, moisture, and light can contribute to the degradation of the compound.
Q3: How can I store and handle this compound to minimize degradation?
A3: Proper storage and handling are crucial for maintaining the integrity of this compound. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential thermal degradation. |
| Light Exposure | Store in an amber, tightly sealed container in the dark. | To prevent photochemical decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation and reaction with atmospheric moisture. |
| Container | Use glass vials with secure caps. | To prevent contamination and ensure a good seal. |
Troubleshooting Guides for Deiodination in Cross-Coupling Reactions
Deiodination is a frequent side reaction in palladium-catalyzed cross-coupling reactions. The following guides provide specific recommendations to minimize the formation of the 2-methyl-2H-indazole byproduct.
Issue 1: Significant Deiodination Byproduct Observed in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but deiodination of the aryl iodide starting material is a common challenge.
Troubleshooting Strategies:
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. These ligands can promote the desired reductive elimination over the dehalogenation pathway. |
| Base-Induced Hydride Formation | Use a milder base. Cesium carbonate (Cs₂CO₃) is often a better choice than stronger bases like potassium carbonate (K₂CO₃) or alkoxides, as it is less likely to generate palladium-hydride species. |
| Solvent Effects | Switch to aprotic solvents like toluene, dioxane, or THF. Protic solvents such as alcohols can be a source of hydrides. |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the rate of deiodination. |
| Water Content | Ensure anhydrous conditions if the reaction is not explicitly aqueous. If an aqueous system is used, carefully control the water ratio. |
Quantitative Data Summary (Illustrative):
The following table provides illustrative data on the impact of different bases on the yield of the desired product versus the deiodinated byproduct in a model Suzuki-Miyaura reaction.
| Base | Desired Product Yield (%) | Deiodinated Byproduct (%) |
| K₂CO₃ | 65 | 30 |
| Cs₂CO₃ | 85 | 10 |
| KOtBu | 50 | 45 |
Note: These are representative values and actual results may vary depending on the specific reaction conditions.
Issue 2: Deiodination During Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes. Deiodination can also be a significant side reaction in this process.
Troubleshooting Strategies:
| Potential Cause | Recommended Solution |
| Catalyst System | Use a copper-free Sonogashira protocol. The copper co-catalyst can sometimes contribute to side reactions. Palladium catalysts with bulky phosphine ligands are often effective. |
| Base Selection | Use a milder organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) instead of stronger inorganic bases. |
| Solvent Choice | Aprotic solvents such as THF, DMF, or toluene are generally preferred. |
| Reaction Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (often room temperature to 60 °C). |
Issue 3: Deiodination in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. The choice of ligand and base is critical to prevent deiodination.
Troubleshooting Strategies:
| Potential Cause | Recommended Solution |
| Ligand Selection | Utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) that are specifically designed to promote C-N bond formation and suppress dehalogenation. |
| Base Strength and Type | A weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong alkoxide bases (e.g., NaOtBu, KOtBu). |
| Solvent | Aprotic, non-polar solvents such as toluene or dioxane are generally recommended. |
| Temperature Control | Run the reaction at a moderate temperature (e.g., 80-110 °C) to favor the desired amination pathway. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to reduce deiodination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
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Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound, arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene and dioxane (e.g., in a 4:1 ratio).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Deiodination
Caption: A decision-making workflow for troubleshooting the deiodination of this compound.
Signaling Pathway of Deiodination in Palladium-Catalyzed Cross-Coupling
Caption: Competing pathways of desired cross-coupling and undesired deiodination in palladium-catalyzed reactions.
Technical Support Center: Improving Yields in Cross-Coupling Reactions of 7-Iodo-2-methyl-2H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 7-iodo-2-methyl-2H-indazole. The information is presented in a question-and-answer format to directly address common experimental challenges.
General Troubleshooting
Q1: My cross-coupling reaction is showing low or no conversion of the starting material. What are the general factors to consider?
A1: Low conversion in palladium-catalyzed cross-coupling reactions can stem from several factors. Key areas to investigate include the quality and activity of the palladium catalyst, the choice and solubility of the base, the solvent system, and the reaction temperature. Ensure your reagents are pure and the reaction is conducted under an inert atmosphere to prevent catalyst degradation.
Q2: I am observing significant formation of a de-iodinated byproduct (2-methyl-2H-indazole). How can I minimize this?
A2: De-iodination, or hydrodehalogenation, is a common side reaction, particularly with electron-rich heteroaryl halides. This can be influenced by the choice of catalyst, ligand, and base. Switching to a more sterically hindered ligand can sometimes suppress this side reaction. Additionally, using a weaker inorganic base instead of a strong organic amine base may reduce the rate of de-iodination.[1]
Q3: How does the position of the iodine on the indazole ring affect reactivity?
A3: The electronic properties of the indazole ring influence the reactivity of the C-I bond. Generally, the C3 position of an indazole is the most electron-deficient and, therefore, often exhibits the highest reactivity in the oxidative addition step of the catalytic cycle.[2] Functionalization at other positions, such as C7, may require more carefully optimized conditions to achieve high yields.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various organoboron compounds.
Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling
-
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound? A4: A good starting point is to use a palladium catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄, a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like 1,4-dioxane/water or DME.[2][3] The reaction is typically heated to 80-100 °C.
-
Q5: My Suzuki-Miyaura reaction is not going to completion. What can I do to improve the yield? A5: To improve yields, consider screening different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can be particularly effective.[4] Also, evaluate different bases; stronger bases like K₃PO₄ can sometimes be more effective.[4] Ensure your boronic acid is of high quality, as they can degrade over time.
-
Q6: I am having trouble with the coupling of sterically hindered boronic acids. What adjustments should I make? A6: For sterically demanding coupling partners, a more active catalyst system may be required. Consider using a more electron-rich and bulky ligand, such as XPhos or SPhos, in combination with a palladium source like Pd₂(dba)₃. Increasing the reaction temperature may also be beneficial.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | ~85 | General conditions for bromoindazoles.[3] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~80 | Conditions used for other iodo-indazoles.[2] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | >90 | For challenging couplings of N-rich heterocycles.[4] |
Disclaimer: The yields presented are based on literature for similar substrates and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of a bromo-indazole derivative.[3]
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol) and 1,2-dimethoxyethane (DME, 5 mL).
-
Reaction: Heat the mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel.
Heck Reaction
The Heck reaction enables the formation of C-C bonds by coupling this compound with alkenes.
Frequently Asked Questions (FAQs) - Heck Reaction
-
Q7: What are the typical conditions for a Heck reaction with an iodo-indazole? A7: A common catalytic system for the Heck reaction involves a palladium source like palladium(II) acetate (Pd(OAc)₂), a phosphine ligand such as triphenylphosphine (PPh₃), and an organic base like triethylamine (Et₃N) in a polar aprotic solvent such as DMF or acetonitrile.[2]
-
Q8: I am observing a mixture of regioisomers in my Heck reaction. How can I improve the selectivity? A8: Regioselectivity in Heck reactions can be influenced by the choice of ligand and reaction conditions. For terminal alkenes, using bidentate phosphine ligands can favor the formation of the linear product. Adjusting the reaction temperature and the use of additives can also impact the regiochemical outcome.
-
Q9: My Heck reaction is sluggish. What can I do to increase the reaction rate? A9: Increasing the reaction temperature is a common strategy to accelerate sluggish Heck reactions. Additionally, screening different phosphine ligands can identify a more active catalyst system for your specific substrate combination. Ensure that your base is not sterically hindered and is present in a sufficient excess.
Data Presentation: Representative Conditions for Heck Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 100-110 | 4-12 | ~60-80 | General conditions for iodo-indazoles.[5] |
| Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | Acetonitrile | 80 | 24 | ~60 | Inferred from similar reactions.[2] |
Disclaimer: The yields presented are based on literature for similar substrates and may vary for this compound.
Experimental Protocol: Heck Reaction
This protocol is a general procedure adapted for iodo-indazoles.[2][5]
-
Reaction Setup: In a dry Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.
Frequently Asked Questions (FAQs) - Sonogashira Coupling
-
Q10: What is a standard catalyst system for the Sonogashira coupling of an iodo-indazole? A10: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI. An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.[6]
-
Q11: My Sonogashira reaction is giving a low yield, and I see homocoupling of the alkyne (Glaser coupling). How can I prevent this? A11: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen. It is crucial to thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Copper-free Sonogashira protocols can also be employed to avoid this side reaction.
-
Q12: Is it necessary to protect the N-H of the indazole for Sonogashira coupling? A12: For some iodo-indazoles, particularly at the C3 position, N-protection has been shown to be necessary to prevent side reactions at the nitrogen and to achieve good yields in Sonogashira couplings.[6] While not explicitly documented for this compound, if you are experiencing low yields or side reactions, considering N-protection would be a reasonable troubleshooting step.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 20 | 12 | ~80-95 | For N-protected 3-iodo-indazoles.[7] |
| Pd(PPh₃)₄ (0.6) | CuI (1.2) | Et₃N/Piperidine | Toluene | 90 | 2 | ~90 | Optimized conditions for a related system. |
Disclaimer: The yields presented are based on literature for similar substrates and may vary for this compound.
Experimental Protocol: Sonogashira Coupling
This protocol is based on a general procedure for the Sonogashira coupling of iodo-indoles.[7]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a mixture of triethylamine and DMF (2:1, 15 mL), add the terminal alkyne (1.2 mmol).
-
Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.05 mmol) and CuI (0.1 mmol) under an argon atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NH₄Cl and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between this compound and various amines.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination
-
Q13: What are the key components for a successful Buchwald-Hartwig amination? A13: A successful Buchwald-Hartwig amination requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is particularly critical and often depends on the nature of the amine (primary, secondary, etc.).[8]
-
Q14: Which ligands are recommended for the amination of heteroaryl halides? A14: For the amination of heteroaryl halides, bulky, electron-rich biaryl phosphine ligands such as BrettPhos and RuPhos have shown excellent efficacy.[8]
-
Q15: What are common bases used in Buchwald-Hartwig amination? A15: Strong, non-nucleophilic bases are typically used. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[8]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2) | THF | 65 | 12-24 | ~90 | For primary amines with bromo-indazoles.[8] |
| Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2) | THF | 65 | 12-24 | ~90-95 | For secondary amines with bromo-indazoles.[8] |
Disclaimer: The yields presented are based on literature for similar substrates and may vary for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of 6-bromo-1H-indazole derivatives.[8]
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%) and the base (e.g., LiHMDS, 2.0 equiv) to a vial.
-
Reagent Addition: Add a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in THF.
-
Reaction: Seal the vial and heat the mixture at 65 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 7-Iodo-2-methyl-2H-indazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Iodo-2-methyl-2H-indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
The most common and effective methods for purifying this compound derivatives are column chromatography on silica gel and recrystallization.[1][2] For challenging separations of closely related isomers or achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[3]
Q2: What are the typical impurities I might encounter?
Typical impurities can include unreacted starting materials, regioisomers (e.g., 1-methyl-7-iodo-1H-indazole), di-iodinated byproducts, and residual solvents from the reaction or workup. The presence of regioisomers is a common challenge as they often have very similar physical properties to the desired product.[3]
Q3: How can I remove unreacted iodine from my crude product?
An aqueous workup is typically performed before chromatographic purification. Washing the organic layer with an aqueous solution of sodium thiosulfate will effectively remove any remaining elemental iodine.[1]
Q4: My purified compound is degrading. What precautions should I take?
Iodinated organic compounds can be sensitive to light and heat, which may lead to decomposition.[1] It is advisable to protect the compound from direct light by using amber vials or wrapping containers in aluminum foil and storing it at a low temperature.
Q5: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is recommended for unambiguous confirmation.[4] High-Performance Liquid Chromatography (HPLC) is excellent for determining purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure and molecular weight of the this compound derivative.[1][4]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Co-elution of Product and Impurities | The polarity of the product and impurities (especially regioisomers) are very similar.[3] | Optimize the Mobile Phase: Test different solvent systems. Common systems for indazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[2] Using a shallower solvent gradient during elution can also improve separation. |
| Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica gel. | ||
| Preparative HPLC: For very difficult separations, preparative HPLC is a more powerful technique.[3] | ||
| Product Streaking on the Column | The compound may be slightly acidic or basic, leading to poor interaction with the silica gel. | Add a small amount of a modifier to the eluent. For basic compounds like indazoles, adding 0.1-1% triethylamine can improve peak shape. For acidic compounds, 0.1-1% acetic acid can be used.[1] |
| Product Decomposes on Silica Gel | The iodinated indazole derivative may be sensitive to the acidic nature of standard silica gel.[1] | Use Deactivated Silica: Treat the silica gel with a base (like triethylamine) before packing the column. Alternatively, use neutral alumina as the stationary phase. |
| Work Quickly: Minimize the time the compound spends on the column. |
Recrystallization Issues
| Problem | Potential Cause | Solution |
| Product "Oils Out" Instead of Crystallizing | The solution is too concentrated, or the cooling process is too rapid.[2] | Use More Solvent: Add more of the "good" solvent to the hot solution to ensure the compound is fully dissolved before cooling.[2] |
| Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help achieve a slower cooling rate.[2] | ||
| Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.[2] | ||
| Poor Recovery of the Product | The chosen solvent is too "good," meaning the product is still soluble at low temperatures. | Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.[2] Common systems could include ethanol/water or acetone/hexane.[5] |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or there are no nucleation sites. | Induce Crystallization: Add a seed crystal of the pure compound if available. |
| Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again. |
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical this compound Derivative
| Technique | Stationary Phase | Mobile Phase / Solvent | Typical Yield (%) | Achievable Purity (%) | Notes |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | 10-30% Ethyl Acetate in Hexane | 70-85 | 95-98 | Good for removing baseline impurities and starting materials. |
| Recrystallization | N/A | Ethanol/Water (2:1) | 60-80 | >99 | Effective for removing small amounts of impurities if a suitable solvent system is found. Prone to "oiling out".[2] |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile/Water Gradient | 50-70 | >99.5 | Ideal for separating closely related regioisomers and achieving very high purity.[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Dry-load the crude this compound derivative onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., from 5% to 30% ethyl acetate in hexane) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[2]
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). If it dissolves readily, it is a potentially good solvent.[2]
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Visualization
Purification Workflow
References
Technical Support Center: Catalyst Selection for Heck Reactions with 7-Iodo-2-methyl-2H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for performing Heck reactions on 7-iodo-2-methyl-2H-indazole. The content is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of iodo-indazoles in Heck reactions?
Iodo-indazoles are generally good substrates for palladium-catalyzed cross-coupling reactions, including the Heck reaction, due to the favorable reactivity of the carbon-iodine bond.[1] The reactivity can be influenced by the position of the iodine atom and the electronic properties of the indazole ring. While extensive data on the C-7 position is less common than for the C-3 position, successful palladium-catalyzed functionalization at other positions suggests that the Heck reaction at C-7 is feasible with careful optimization of the catalytic system.[1][2]
Q2: Is N-protection necessary for the Heck reaction with this compound?
For the target molecule, this compound, the indazole nitrogen is already substituted with a methyl group. This N-methylation prevents potential side reactions or catalyst inhibition that can occur with NH-indazoles.[3] Therefore, no additional N-protection is required.
Q3: What are the most common palladium catalysts for Heck reactions with iodo-heterocycles?
Palladium(II) acetate (Pd(OAc)₂) is a widely used and versatile catalyst precursor for Heck reactions.[3][4] Other common palladium sources include palladium(II) chloride (PdCl₂) and pre-formed palladium-phosphine complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[5] For challenging substrates, more specialized catalysts or ligands may be necessary.
Q4: How do I choose the right ligand for my reaction?
The choice of ligand is critical for a successful Heck reaction, as it influences catalyst stability, activity, and selectivity.
-
For simple, activated alkenes: Often, the reaction can proceed with a simple phosphine ligand like triphenylphosphine (PPh₃) or even without an added ligand, although this is less common for heterocyclic substrates.[1]
-
For less reactive or sterically hindered alkenes: More electron-rich and bulky phosphine ligands, such as tri-ortho-tolylphosphine or Buchwald-type biarylphosphine ligands (e.g., SPhos), can improve reaction efficiency.[6]
-
To control regioselectivity: Bidentate phosphine ligands are often employed to favor the formation of the linear product with terminal alkenes.[7]
Q5: Which base and solvent are most suitable?
-
Bases: A variety of organic and inorganic bases can be used. Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are common organic bases.[1][4] Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are also frequently employed and can sometimes offer advantages in terms of side reaction profiles.[3][5]
-
Solvents: Anhydrous, polar aprotic solvents are typically used. N,N-dimethylformamide (DMF), acetonitrile (ACN), and 1,4-dioxane are common choices.[1][3][5] The choice of solvent can impact catalyst solubility and reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst | - Ensure the palladium catalyst is not old or degraded.- Consider a brief pre-activation step for the catalyst.- Use fresh, high-purity catalyst. |
| 2. Inappropriate ligand | - Screen a panel of phosphine ligands with varying steric and electronic properties (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos). | |
| 3. Insufficient reaction temperature | - Gradually increase the reaction temperature in 10-20 °C increments. Microwave heating can also be effective.[8] | |
| 4. Poor quality of reagents | - Use anhydrous solvents and ensure the base is of high purity. | |
| Formation of Side Products (e.g., De-iodination) | 1. Reductive dehalogenation pathway is competing | - Switch to a more sterically hindered ligand to disfavor the reductive pathway.[7]- Use a weaker base (e.g., switch from an organic amine to an inorganic carbonate).[7] |
| 2. Impurities in the solvent | - Ensure the use of high-purity, anhydrous solvents. Some solvents can act as hydride sources.[7] | |
| Mixture of Regioisomers (with unsymmetrical alkenes) | 1. Lack of regiochemical control | - Employ bidentate phosphine ligands to favor the linear product.- Lowering the reaction temperature may improve selectivity.[7]- The addition of silver salts can sometimes influence regioselectivity.[7] |
| Poor Reproducibility | 1. Oxygen sensitivity | - Ensure the reaction is set up under a thoroughly inert atmosphere (e.g., argon or nitrogen) as palladium catalysts can be sensitive to air.[3] |
| 2. Variable reagent quality | - Use reagents from the same batch for critical experiments. |
Data Presentation: Catalyst Systems for Heck Reactions on Iodo-indazoles and Related Heterocycles
Note: Data for the specific this compound is limited in the literature. The following table is compiled from data on other iodo-indazole isomers and related iodo-heterocycles to provide a starting point for optimization.
| Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl Acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ (2) | DMF | 100-110 | 4-12 | Good |
| 3-Iodo-6-nitro-1-(THP)-1H-indazole | 2-Vinylpyridine | Pd(OAc)₂ (5) | Tri-o-tolylphosphine (10) | DIPEA (2) | DMF | 100 | 12-24 | 60-85 |
| General Iodo-indazole | Generic Alkene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF/ACN | 80-120 | Varies | - |
| 7-Iodo-tryptophan | Acrylic Acid | Pd(OAc)₂ (10) | TPPTS (20) | Na₂CO₃ (4) | H₂O/ACN | 90 | 2 | ~95 |
| 5-Iodo-indole | Various Alkenes | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | H₂O/ACN | MW | - | >90 |
Experimental Protocols
General Protocol for Heck Reaction with this compound
This protocol is a general starting point and may require optimization for specific alkenes.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (or other suitable ligand)
-
Triethylamine (Et₃N) (or other suitable base)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.10 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[3]
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF via syringe, followed by the alkene (1.5 equiv.) and triethylamine (2.0 equiv.).[1]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Visualizations
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: Troubleshooting workflow for the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. mobt3ath.com [mobt3ath.com]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of Hindered 7-Iodoindazoles
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the palladium-catalyzed C-N cross-coupling of sterically hindered 7-iodoindazoles.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a 7-iodoindazole failing or giving a low yield?
The amination of 7-iodoindazoles is particularly challenging due to a combination of factors. The steric hindrance at the C7 position, adjacent to the iodine, can slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] Additionally, the indazole ring itself can interfere with the catalyst, and the iodide anion generated during the reaction can act as a catalyst inhibitor.[3][4][5]
Q2: What is a reliable starting point (catalyst, ligand, base, solvent) for this type of hindered coupling?
For challenging couplings involving hindered, electron-rich N-heterocycles, a robust catalytic system is essential. A recommended starting point involves using a modern, sterically bulky biarylphosphine ligand with a palladium pre-catalyst, a strong non-nucleophilic base, and an appropriate aprotic solvent. Refer to Table 1 for a detailed recommendation.
Q3: I am observing a significant amount of the de-iodinated starting material (indazole) in my reaction mixture. What is this side reaction and how can I prevent it?
This side reaction is called hydrodehalogenation, where the aryl halide is reduced to the corresponding arene.[4] It can compete with the desired amination, particularly when using primary amines or when the catalytic cycle is slow.[4][6] This process can be favored under certain conditions and is a common pitfall. To minimize it, consider switching to a bulkier phosphine ligand, which can disfavor the competing β-hydride elimination pathway, and carefully optimizing the base and temperature.[4]
Q4: Is it necessary to protect the N-H of the indazole ring before performing the amination?
While not always mandatory, N-H protection of the indazole can be highly beneficial. The acidic N-H can be deprotonated by the strong base, potentially leading to competitive N-arylation or catalyst inhibition. Protecting the indazole, for instance as an N-Boc or N-SEM derivative, ensures that the coupling occurs exclusively at the C7 position and can lead to cleaner reactions and higher yields.[7]
Troubleshooting Guide
Problem: Low or No Conversion
Q5: My reaction shows no product formation, and I only recover the 7-iodoindazole starting material. What are the first things to check?
When a reaction fails to initiate, the issue often lies with the fundamental setup and reagent quality. It is crucial to ensure an oxygen-free environment and anhydrous conditions, as the palladium(0) active catalyst is sensitive to oxygen. The quality of the reagents, particularly the base and solvent, is also critical.
Below is a workflow to diagnose the issue:
Problem: Reaction Stalls or is Incomplete
Q6: My reaction starts but stalls at 30-50% conversion. What are the likely causes and solutions?
A stalling reaction often points to catalyst deactivation or poor solubility. For aryl iodides, inhibition by the generated iodide salt is a well-documented problem.[3][4][5]
-
Catalyst Deactivation: Iodide ions can bind to the palladium center, forming inactive complexes and removing the catalyst from the cycle.[3][4]
-
Solution: Change the solvent. Solvents like 1,4-dioxane may be more effective than toluene for aryl iodides as they can help mitigate iodide inhibition.[3]
-
-
Poor Solubility: The hindered 7-iodoindazole, the amine, or the base may not be fully soluble at the reaction temperature, leading to a heterogeneous mixture and slow kinetics.[4]
-
Solution: Increase the reaction temperature in 10 °C increments. If solubility remains an issue, screen alternative solvents like CPME or t-amyl alcohol.
-
-
Insufficient Base: The base may be consumed by trace water or may not be strong enough to efficiently deprotonate the amine-palladium complex.
Problem: Significant Side Product Formation
Q7: How can I suppress the formation of the hydrodehalogenated product?
Hydrodehalogenation arises from a competing pathway in the catalytic cycle. After oxidative addition, the palladium-amido complex can undergo β-hydride elimination (if the amide has β-hydrogens) or other decomposition pathways to form a palladium-hydride species, which then reductively eliminates the arene. Choosing a ligand that promotes reductive elimination over this side reaction is key.
-
Ligand Choice: Use sterically demanding, electron-rich bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[3] These ligands create a crowded coordination sphere around the palladium, which accelerates the C-N bond-forming reductive elimination step, allowing it to outcompete hydrodehalogenation.[1][4]
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired coupling.
Data & Protocols
Table 1: Recommended Starting Conditions for Hindered 7-Iodoindazole Amination
| Component | Recommended Starting Condition | Rationale / Key Considerations |
| Aryl Halide | 7-Iodoindazole (1.0 eq.) | Aryl iodides are highly reactive but can cause catalyst inhibition.[3] |
| Amine | Hindered Amine (1.2 - 1.5 eq.) | A slight excess is used to drive the reaction. Ensure it is free of water. |
| Pd Source | XPhos Pd G3 (1-2 mol%) | Pre-catalysts provide more reliable formation of the active Pd(0) species. |
| Ligand | XPhos (included in pre-catalyst) | Bulky, electron-rich ligands are crucial for coupling hindered substrates.[3] |
| Base | NaOtBu or LHMDS (1.5 - 2.0 eq.) | Strong, non-nucleophilic bases are required to deprotonate the amine.[4][6] |
| Solvent | 1,4-Dioxane or Toluene (0.1 M) | Dioxane is often preferred for aryl iodides to minimize inhibition.[3] Must be anhydrous and degassed. |
| Temperature | 100 - 110 °C | Higher temperatures are often necessary for hindered substrates. |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Table 2: Ligand Selection Guide for Hindered Aminations
| Ligand Class | Examples | Application Notes |
| Bulky Monodentate Biarylphosphines | XPhos, RuPhos, BrettPhos | First choice for hindered substrates. Generally provide high rates and suppress side reactions like hydrodehalogenation.[3][4] |
| Josiphos-type Ferrocenyl Ligands | CyPF-tBu | Very effective for a broad scope of aryl halides and primary amines, showing high turnover numbers.[9] |
| Bidentate Ligands | BINAP, Xantphos | Can be effective, but modern monodentate ligands often outperform them for highly hindered or complex substrates.[4][6] |
General Experimental Protocol
Note: This is a general procedure and may require optimization for specific substrates. All operations should be performed under an inert atmosphere using Schlenk line techniques.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 7-iodoindazole (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), the base (e.g., NaOtBu, 2.0 mmol, 2.0 eq.), and the palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inerting: Seal the vessel, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 10 mL to achieve 0.1 M) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
References
- 1. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 7-Iodo-2-methyl-2H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-Iodo-2-methyl-2H-indazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic strategy for the scale-up production of this compound?
A promising and scalable approach involves a two-step synthesis starting from the commercially available 7-amino-1H-indazole. The first step is a Sandmeyer reaction to introduce the iodine atom at the 7-position, yielding 7-iodo-1H-indazole.[1] The subsequent step is a regioselective N-methylation to obtain the desired 2-methylated product. This route avoids direct iodination of 2-methyl-2H-indazole, which can be challenging and lead to a mixture of isomers.
Q2: What are the critical parameters for achieving high regioselectivity in the N-methylation of 7-iodo-1H-indazole?
The regioselectivity of N-methylation of indazoles is highly dependent on the reaction conditions. To favor the formation of the N2-isomer (2-methyl-7-iodo-2H-indazole), which is generally the kinetically favored product, milder reaction conditions are recommended. Key parameters to control include:
-
Methylating Agent: Reagents like dimethyl sulfate or methyl iodide are commonly used.
-
Base: Weaker bases such as potassium carbonate or sodium bicarbonate are preferred over strong bases like sodium hydride, which tends to favor the thermodynamically more stable N1-isomer.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are suitable for this reaction.
-
Temperature: Lower reaction temperatures generally favor kinetic control and thus the N2-isomer.
Q3: What are the common impurities and byproducts in the synthesis of this compound?
The primary byproduct of concern is the N1-methylated isomer, 7-iodo-1-methyl-1H-indazole. Other potential impurities include unreacted 7-iodo-1H-indazole, residual solvents, and byproducts from the Sandmeyer reaction in the preceding step. Inadequate control of the Sandmeyer reaction can lead to the formation of diazonium salt-related byproducts.
Q4: What are the recommended methods for purifying the final product and separating the N1 and N2 isomers?
The separation of N1 and N2 methylated indazole isomers can be challenging due to their similar polarities.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the isomers. A careful selection of the eluent system, often a mixture of hexanes and ethyl acetate, is crucial for achieving good separation.
-
Recrystallization: If a significant amount of one isomer is present, recrystallization can be an effective purification method. Experimenting with different solvent systems is recommended to find optimal conditions for selective crystallization of the desired N2-isomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Sandmeyer reaction of 7-amino-1H-indazole | - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Suboptimal temperature control. | - Ensure complete dissolution of the amine in the acidic medium before adding sodium nitrite. - Maintain the reaction temperature strictly between 0-5 °C during diazotization. - Add the potassium iodide solution slowly to the diazonium salt solution. |
| Formation of a significant amount of the N1-methylated isomer | - The reaction conditions are favoring the thermodynamically controlled product. - Use of too strong a base (e.g., NaH). - High reaction temperature. | - Switch to a weaker base like K₂CO₃ or NaHCO₃. - Lower the reaction temperature. - Slowly add the methylating agent to the reaction mixture. |
| Incomplete methylation reaction | - Insufficient amount of methylating agent. - Low reaction temperature or short reaction time. - Poor solubility of 7-iodo-1H-indazole. | - Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents). - Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. - Ensure the starting material is fully dissolved in the chosen solvent. |
| Difficulty in separating N1 and N2 isomers by column chromatography | - Isomers have very similar Rf values in the chosen eluent system. | - Use a shallower solvent gradient during elution. - Try a different solvent system (e.g., dichloromethane/methanol). - Consider using a high-performance flash chromatography system for better resolution. |
Experimental Protocols
Protocol 1: Synthesis of 7-Iodo-1H-indazole via Sandmeyer Reaction
This protocol is adapted from a similar procedure for the synthesis of 5-iodo-1H-indazole.[2]
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 7-Amino-1H-indazole | 133.15 | 10.0 g | 75.1 |
| Hydrochloric acid (conc.) | 36.46 | 30 mL | - |
| Sodium nitrite (NaNO₂) | 69.00 | 5.7 g | 82.6 |
| Potassium iodide (KI) | 166.00 | 15.0 g | 90.4 |
| Deionized water | 18.02 | As needed | - |
| Sodium thiosulfate | 158.11 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
Procedure:
-
Suspend 7-amino-1H-indazole in a mixture of water and crushed ice in a reaction vessel.
-
Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
Add a solution of sodium nitrite in water dropwise to the stirred suspension, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-iodo-1H-indazole.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: N-Methylation of 7-Iodo-1H-indazole
This protocol is a general procedure for the N2-methylation of indazoles under conditions that favor kinetic control.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 7-Iodo-1H-indazole | 244.04 | 10.0 g | 41.0 |
| Potassium carbonate (K₂CO₃) | 138.21 | 8.5 g | 61.5 |
| Dimethyl sulfate ((CH₃)₂SO₄) | 126.13 | 5.7 g (4.3 mL) | 45.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a solution of 7-iodo-1H-indazole in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add dimethyl sulfate dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material and the formation of the two isomers.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Factors influencing the regioselectivity of N-methylation of 7-iodo-1H-indazole.
References
effect of base and ligand on 7-iodo-indazole coupling efficiency
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 7-iodo-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of 7-iodo-indazole giving a low yield?
A1: Low yields in Suzuki-Miyaura couplings of 7-iodo-indazole can arise from several factors. Common issues include suboptimal choice of base or ligand, catalyst deactivation, or poor solubility of reagents. Given that 7-iodo-indazole is an electron-rich heteroaryl halide, the oxidative addition step might be slower compared to more electron-deficient systems, requiring careful optimization of the catalytic system.
Q2: Is N-protection of the indazole necessary for cross-coupling reactions?
A2: While not always mandatory, N-protection of the indazole is generally recommended, particularly for Sonogashira and Heck couplings, to prevent side reactions and catalyst inhibition.[1] For Suzuki-Miyaura reactions, successful couplings have been reported with unprotected indazoles; however, protection can often lead to cleaner reactions and higher yields by preventing coordination of the N-H group to the palladium catalyst.
Q3: How do I choose the right ligand for my coupling reaction?
A3: The choice of ligand is critical and depends on the specific coupling reaction. For Suzuki-Miyaura reactions with heteroaryl halides, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often effective.[2] For Buchwald-Hartwig aminations, a screening of ligands is often necessary, with common choices including Xantphos and RuPhos, depending on the nature of the amine.[3]
Q4: What is the best base for the Suzuki-Miyaura coupling of 7-iodo-indazole?
A4: A range of inorganic and organic bases can be used. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[4][5][6] The choice of base can depend on the solvent and the boronic acid partner. For instance, K₂CO₃ is often effective in solvent systems containing water, such as dioxane/water.[5] Stronger bases like Cs₂CO₃ may be required for more challenging couplings.
Q5: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A5: Homocoupling is a common side reaction. To minimize it, ensure thorough degassing of your reaction mixture to remove oxygen. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can also favor the cross-coupling pathway. Additionally, the choice of palladium precursor and ligand can influence the extent of homocoupling.
Q6: Can microwave irradiation be used to improve the efficiency of these coupling reactions?
A6: Yes, microwave-assisted synthesis can significantly reduce reaction times and often improve yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of halo-indazoles.[7][8][9] The rapid heating provided by microwaves can help overcome activation barriers, especially for less reactive substrates.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst for more consistent results. |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry. |
| Inappropriate Ligand | For heteroaryl iodides, try bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For thermally stable solvents like dioxane or DMF, temperatures of 100-120°C may be necessary.[8] |
| Poor Solubility | If using an inorganic base, the addition of a small amount of water to the organic solvent (e.g., dioxane, THF) can improve solubility and reaction rate. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Incorrect Base Selection | Strong bases like NaOtBu or LHMDS are common, but for sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be better.[10] |
| Ligand Incompatibility | The optimal ligand is highly dependent on the amine. Screen a panel of ligands (e.g., XPhos, RuPhos, Xantphos).[3] |
| Catalyst Inhibition | Ensure the amine starting material is pure. Some impurities can act as catalyst poisons. The N-H of the indazole can also inhibit the catalyst; consider N-protection. |
| Solvent Effects | Toluene and dioxane are common solvents. Avoid chlorinated solvents and acetonitrile, which can inhibit the palladium catalyst.[10] |
Issue 3: Failure of Sonogashira Coupling
| Possible Cause | Troubleshooting Step |
| Copper Co-catalyst Issues | While traditionally used, Cu(I) salts can lead to alkyne homocoupling (Glaser coupling). Consider a copper-free protocol if this is a major side reaction.[11] |
| Inappropriate Base | An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required.[12][13] |
| N-H Interference | The acidic proton of the indazole can react with the acetylide. N-protection is highly recommended for Sonogashira couplings.[13] |
| Decomposition of Alkyne | Ensure the terminal alkyne is stable under the reaction conditions. Use freshly distilled or purified alkynes if necessary. |
Data Presentation
The following tables summarize reaction conditions for various coupling reactions with iodo-indazoles and related substrates. Note that direct comparative data for 7-iodo-indazole is limited; therefore, data for other iodo-indazole isomers and similar heteroaryl iodides are included to provide guidance.
Table 1: Suzuki-Miyaura Coupling Conditions for Iodo-Indazoles and Analogs
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-3-iodo-indazole | 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 70 | 94 | [14] |
| 4-Sulfonamido-7-bromo-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | Moderate to Excellent | [5] |
| DNA-conjugated Aryl Iodide | Indazole boronic acid | Na₂PdCl₄ / sSPhos | K₃PO₄ | H₂O/ACN | 37 | 51-95 | [15] |
Table 2: Buchwald-Hartwig Amination Conditions for Iodo-Heterocycles
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodo-1-tritylpyrazole | Aniline | Pd(dba)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | Good | [16] |
| Aryl Halide | Various Amines | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | High | [3] |
| Aryl Halide | Various Amines | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 | High | [3] |
| Data for a related heterocyclic analog is provided due to the scarcity of specific data for 7-iodo-indazole. |
Table 3: Sonogashira Coupling Conditions for Iodo-Indazoles
| Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-protected 3-Iodo-indazole | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | Good to Excellent | [14] |
| N-protected 5-Bromo-3-iodo-indazole | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | Good to Excellent | [14] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 7-Iodo-Indazole
-
To an oven-dried reaction vessel, add 7-iodo-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-formed catalyst).
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of 7-Iodo-Indazole
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the 7-iodo-indazole (1.0 equiv.) and the amine (1.1-1.2 equiv.) followed by anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir until complete consumption of the starting material.
-
Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Sonogashira Coupling of N-Protected 7-Iodo-Indazole
-
To a reaction vessel, add the N-protected 7-iodo-indazole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous, degassed solvent (e.g., a mixture of DMF and an amine base like Et₃N).
-
Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
References
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 7-Iodo-2-methyl-2H-indazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Iodo-2-methyl-2H-indazole. The focus is on understanding and optimizing solvent effects in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for cross-coupling reactions with this compound?
A1: The choice of solvent is critical for successful cross-coupling reactions involving this compound. Commonly used solvents include:
-
Ethers: 1,4-dioxane, tetrahydrofuran (THF), dimethoxyethane (DME), and cyclopentyl methyl ether (CPME). Dioxane is a very common and effective solvent for many Suzuki-Miyaura reactions.[1]
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and acetonitrile (ACN).[2]
-
Aromatic Hydrocarbons: Toluene is often used, particularly in Buchwald-Hartwig aminations.[3]
-
Alcohols/Water: Often used as a co-solvent, especially in Suzuki-Miyaura reactions with aqueous bases (e.g., THF/H₂O or dioxane/H₂O mixtures).[2][4] The presence of water can be crucial for the activity of bases like carbonates and phosphates.[5]
Q2: How does solvent polarity affect the reactivity of this compound?
A2: Solvent polarity can significantly influence the rates and yields of cross-coupling reactions. Polar aprotic solvents like DMF can facilitate the dissolution of salts (e.g., bases and byproducts) and stabilize charged intermediates in the catalytic cycle. However, the optimal solvent polarity can depend on the specific reaction type (Suzuki, Buchwald-Hartwig, etc.) and the nature of the coupling partners and catalyst system. In some cases, less polar solvents like toluene or dioxane may provide better results.[1][6]
Q3: My Suzuki-Miyaura coupling reaction with this compound is not working. What role could the solvent be playing?
A3: If your Suzuki-Miyaura coupling is failing, the solvent system is a key parameter to investigate.[5] Consider the following:
-
Solubility: Ensure all reactants (the indazole, boronic acid/ester, base, and catalyst) are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low conversion.
-
Base Activity: The effectiveness of inorganic bases like K₂CO₃ or K₃PO₄ is often enhanced by the presence of water. If you are using a purely anhydrous solvent, consider adding a small amount of water (e.g., a 4:1 dioxane/water mixture).[5]
-
Solvent Screening: If a standard solvent like dioxane/water is not effective, screening other solvents such as DMF, THF, or toluene is recommended.[5]
Q4: For a Buchwald-Hartwig amination, which solvent is recommended for this compound?
A4: Non-polar aprotic solvents are typically preferred for Buchwald-Hartwig aminations.[6] Toluene is a common starting point. However, ethereal solvents like THF or dioxane can also be effective. The choice of solvent can be highly dependent on the specific amine, ligand, and base used, so optimization is often necessary. In some cases, polar aprotic solvents like DMSO have been shown to significantly enhance catalyst activity.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inappropriate Solvent: The chosen solvent may not be optimal for the specific reaction conditions (catalyst, base, coupling partner).[5] 2. Poor Solubility: Reactants, catalyst, or base may not be sufficiently soluble. | 1. Screen Solvents: Test a range of solvents with varying polarities (e.g., dioxane, DMF, toluene).[5] For Suzuki reactions, consider adding water as a co-solvent.[5] 2. Solubilizing Co-solvent: If a reactant is poorly soluble, adding a co-solvent might help. |
| Side Product Formation (e.g., Dehalogenation) | 1. Solvent as a Hydrogen Source: Some solvents can act as a source of hydrogen, leading to the replacement of the iodine with a hydrogen atom (protodeiodination). 2. Reaction Temperature/Time: Prolonged reaction times or high temperatures can promote side reactions. | 1. Change Solvent: Switch to a solvent less prone to acting as a hydrogen donor. 2. Optimize Conditions: Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of byproducts. |
| Catalyst Decomposition | 1. Solvent Impurities: Water or other impurities in the solvent can deactivate the catalyst. 2. High Temperature: Some catalyst systems are not stable at high temperatures in certain solvents. | 1. Use Anhydrous Solvent: Ensure you are using a dry, degassed solvent, especially for reactions sensitive to moisture. 2. Lower Temperature: If catalyst decomposition (e.g., formation of palladium black) is observed, try running the reaction at a lower temperature.[5] |
| Inconsistent Results | 1. Solvent Quality: Variations in solvent purity, water content, or stabilizer presence between batches can lead to inconsistent outcomes. | 1. Use High-Purity Solvents: Use solvents from a reliable source and consider using freshly opened bottles or purifying the solvent before use. |
Data Presentation
The following tables summarize solvent conditions used in cross-coupling reactions for various iodo-indazoles, collated from different studies. Note that these conditions are not a direct quantitative comparison for this compound but can serve as a starting point for reaction optimization.
Table 1: Solvent Conditions for Suzuki-Miyaura Coupling of Iodo-indazoles
| Iodo-indazole Isomer | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Iodo-1H-indazole | Furanboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 95 |
| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (2N) | Dioxane | 120 (µW) | 87 |
| 5-Bromo-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (2N) | Dioxane | 120 (µW) | 75 |
| N-Boc-3-iodo-1H-indazole | Corresponding boronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O (4:1) | 80 | - |
| Various Indazole Halides | Various boronic acids | P1 or P2 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60-100 | Good to Excellent |
Data compiled from multiple sources with varying reaction conditions.[2][4]
Table 2: Solvent Conditions for Heck and Buchwald-Hartwig Amination of Iodo-indazoles
| Reaction Type | Iodo-indazole Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Heck | 3-Iodo-1H-indazole | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 80 | ~60 |
| Buchwald-Hartwig | Bromo-indazole derivative | Aniline | - | - | Toluene | - | - |
| Buchwald-Hartwig | Bromo-indazole derivative | Aniline | - | - | CPME | - | Improved |
| Buchwald-Hartwig | Bromo-indazole derivative | Aniline | - | - | 2-MeTHF | - | Similar to Toluene |
Data compiled from multiple sources with varying reaction conditions.[2][3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Iodo-indazole
-
Reaction Setup: In a reaction vessel, combine the iodo-indazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[8]
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).[8]
-
Degassing: Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-30 minutes.[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under an inert atmosphere.[8]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[8]
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. repository.tugraz.at [repository.tugraz.at]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 7-Iodo-2-methyl-2H-indazole and 7-Bromo-2-methyl-2H-indazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical agents and novel chemical entities, the strategic functionalization of heterocyclic scaffolds is paramount. The 2-methyl-2H-indazole core is a prevalent motif in medicinal chemistry, and its substitution at the 7-position is a key step in the elaboration of many drug candidates. The choice of the halide at this position—typically iodine or bromine—profoundly influences the efficiency and conditions required for subsequent cross-coupling reactions. This guide provides an objective, data-driven comparison of the reactivity of 7-iodo-2-methyl-2H-indazole and 7-bromo-2-methyl-2H-indazole, empowering researchers to make informed decisions in their synthetic endeavors.
The Deciding Factor: Carbon-Halogen Bond Strength
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This reactivity trend (I > Br > Cl) is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The C-I bond is inherently weaker and more polarizable than the C-Br bond. Consequently, the rate-determining oxidative addition step in the catalytic cycle of reactions like Suzuki-Miyaura and Buchwald-Hartwig amination proceeds more readily with aryl iodides. This often translates to faster reaction times, milder reaction conditions, and higher yields.
While direct side-by-side comparative studies for this compound and 7-bromo-2-methyl-2H-indazole are not extensively documented under identical conditions, the following sections present representative experimental data for closely related indazole systems, which substantiate the general reactivity principles.
Quantitative Comparison of Reactivity: Representative Data
The tables below summarize experimental data for Suzuki-Miyaura and Buchwald-Hartwig reactions on various bromo- and iodo-indazole derivatives. It is crucial to note that these data are compiled from different studies and should be interpreted as illustrative examples rather than a direct head-to-head comparison of 7-iodo- and 7-bromo-2-methyl-2H-indazole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The data in Table 1 showcases the conditions and yields for the coupling of various halo-indazoles with boronic acids.
| Indazole Derivative | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 82 |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High Yield |
| 3-Iodo-1H-indazole | 2-Furanboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 12 | 95 |
| 5-Bromo-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (2N) | Dioxane | 120 (µW) | 0.67 | 75 |
This table presents a compilation of data from various sources and is intended for illustrative purposes. Direct comparison of yields requires identical reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines through the formation of carbon-nitrogen bonds. Table 2 provides an overview of reaction conditions and yields for the amination of bromo-indazole derivatives. While specific data for this compound is scarce, the general reactivity trend suggests it would undergo amination under milder conditions or with higher efficiency than its bromo counterpart.
| Indazole Derivative | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromo-1H-indazole | Aniline | BrettPhos precatalyst | LiHMDS | THF | 65 | 12-24 | 85 |
| 6-Bromo-1H-indazole | Morpholine | RuPhos precatalyst | LiHMDS | THF | 65 | 12-24 | 92 |
This table presents a compilation of data from various sources and is intended for illustrative purposes. Direct comparison of yields requires identical reaction conditions.
Experimental Protocols
The following are detailed, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for both 7-iodo- and 7-bromo-2-methyl-2H-indazole. Given the higher reactivity of the iodo-derivative, shorter reaction times or lower catalyst loadings may be feasible.
Suzuki-Miyaura Coupling Protocol
A mixture of the 7-halo-2-methyl-2H-indazole (1.0 mmol), the corresponding boronic acid or boronate ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol or Cs₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) is degassed with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. The reaction mixture is then heated at 80-100 °C and monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
In an oven-dried Schlenk tube under an inert atmosphere, the 7-halo-2-methyl-2H-indazole (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 1.5-3 mol%), and a strong, non-nucleophilic base (e.g., LiHMDS, 2.0 mmol or NaOtBu, 2.0 mmol) are combined in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL). The reaction mixture is heated to 80-110 °C and the progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired N-arylated product.
Visualizing the Chemistry
To further elucidate the processes discussed, the following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow.
A Comparative Guide to Palladium Catalysts for 7-Iodo-Indazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with palladium-catalyzed cross-coupling reactions serving as a powerful tool for introducing molecular diversity.[1] Among the various halo-indazoles, 7-iodo-indazole offers a key building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The choice of an appropriate palladium catalyst is paramount to achieving high yields, selectivity, and reaction efficiency. This guide provides an objective comparison of palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving 7-iodo-indazole, with supporting experimental data and detailed protocols.
Data Presentation: Catalyst Performance in 7-Iodo-Indazole Coupling
The following tables summarize quantitative data for various palladium-catalyzed coupling reactions with 7-iodo-indazole and related substrates. Due to the limited availability of data specifically for 7-iodo-indazole, information from closely related substrates, such as other iodo-indazole isomers or 7-bromo-indazoles, is included to provide valuable insights for catalyst selection and reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 7-Halo-Indazole Derivatives
| Catalyst / Ligand | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | (4-Methoxyphenyl)boronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 82 | [1] |
| Pd(PPh₃)₄ | Pinacol vinyl boronate | Na₂CO₃ (2N) | Dioxane | 120 (µW) | 0.67 | 75 | [1] |
| PdCl₂(dppf)·DCM | Various organoboronic acids | K₂CO₃ | 1,4-dioxane/water | 100 | 12 | Good | [2] |
Table 2: Buchwald-Hartwig Amination of Iodo-Indazoles and Related Heterocycles
| Catalyst / Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Morpholine | Cs₂CO₃ | Dioxane | 100 | 18 | High | [1] |
| Pd(dba)₂ / P(t-Bu)₃ | Aniline | NaOt-Bu | Toluene | 100 | - | Good | [1] |
| Pd(OAc)₂ / X-Phos | Benzylamino | Cs₂CO₃ | Toluene | - | - | High | [3] |
Table 3: Heck & Sonogashira Coupling of Iodo-Indazoles
| Reaction Type | Catalyst / Co-catalyst | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Methyl acrylate | Et₃N | Acetonitrile | 80 | ~60 | [1] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Et₃N | DMF | RT | Good | [4] |
| Sonogashira | PdCl₂(PPh₃)₂ / TBAF | Phenylacetylene | TBAF | - | - | Moderate to Excellent | [5] |
Mandatory Visualization
Caption: A general experimental workflow for palladium-catalyzed cross-coupling of 7-iodo-indazole.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the tables. These protocols can serve as a starting point for the development of specific applications.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the coupling of a 7-bromo-4-sulfonamido-1H-indazole with an arylboronic acid and is a good starting point for 7-iodo-indazole.[1]
-
Reaction Setup: In a sealed tube, combine N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5-10 mol%) to the mixture.
-
Inert Atmosphere: Seal the tube and purge with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to 100 °C for 2 hours with vigorous stirring. For microwave-assisted reactions, irradiate at 120 °C for up to 40 minutes.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This general protocol is based on the amination of 3-iodo-1H-indazole and is applicable to 7-iodo-indazole with appropriate optimization.[1]
-
Reaction Setup: To a dry Schlenk flask, add the 7-iodo-1H-indazole (1.0 equiv), the amine (1.2 equiv), and a base such as Cs₂CO₃ (2.0 equiv).
-
Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable ligand (e.g., Xantphos, 10 mol%).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as dioxane or toluene.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the mixture to 100-120 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Heck Reaction Protocol
This is a general procedure for the Heck reaction of an iodo-indazole.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve the 7-iodo-indazole (1.0 equiv) and the alkene (1.5 equiv) in a solvent such as DMF or acetonitrile.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Et₃N, 2.0 equiv).
-
Inert Atmosphere: Degas the mixture and maintain under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Heat the mixture at 80-120 °C until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling Protocol
This protocol is a general method for the Sonogashira coupling of iodo-heterocycles.[4]
-
Reaction Setup: To a solution of N-protected 7-iodo-1H-imidazole (1.0 mmol) in a suitable solvent such as DMF (10 mL), add the terminal alkyne (1.2 mmol).
-
Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol) and copper(I) iodide (0.06 mmol).
-
Base Addition: Add triethylamine (3.0 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, proceed with a standard aqueous work-up, followed by extraction with an organic solvent and purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to the Bioactivity of 7-Iodo vs. 7-Bromo-2-Methyl-2H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Within this class of compounds, substitutions on the indazole ring play a critical role in modulating biological activity. This guide provides a comparative analysis of the bioactivity of 7-iodo- and 7-bromo-2-methyl-2H-indazole derivatives. Due to a notable scarcity of direct comparative studies in publicly available literature, this guide will focus on the known bioactivity of 7-bromo-2-methyl-2H-indazole derivatives and extrapolate the potential impact of substituting bromine with iodine based on established principles of medicinal chemistry, particularly the role of halogen bonding in kinase-inhibitor interactions.
The Indazole Scaffold in Kinase Inhibition
Indazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The indazole core can mimic the hinge-binding motif of ATP, the natural substrate for kinases, enabling competitive inhibition. Modifications at various positions of the indazole ring allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Bioactivity of 7-Bromo-2-Methyl-2H-Indazole Derivatives
While extensive quantitative data is limited, research indicates that 7-bromo-2-methyl-2H-indazole derivatives are valuable intermediates in the synthesis of potent kinase inhibitors. The bromine atom at the 7-position can serve as a key interaction point within the ATP-binding pocket of kinases or as a handle for further chemical modification.
The Halogen Effect: Bromine vs. Iodine in Kinase Inhibition
The substitution of a bromine atom with an iodine atom at the 7-position can significantly impact the bioactivity of 2-methyl-2H-indazole derivatives. This is largely attributable to the differences in their physicochemical properties, particularly their ability to form halogen bonds.
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom in the amino acid residues of a protein. The strength of this interaction generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F.
Implications for Bioactivity:
-
Increased Potency: Due to its greater polarizability, iodine can form stronger halogen bonds with hinge region residues or other key amino acids in the kinase ATP-binding site compared to bromine. This can lead to a significant increase in binding affinity and, consequently, higher inhibitory potency (lower IC50 values).
-
Altered Selectivity: The distinct size and electronic properties of iodine versus bromine can alter the compound's fit within different kinase active sites, potentially leading to a different kinase selectivity profile.
-
Modified Physicochemical Properties: Iodine is more lipophilic than bromine, which can affect the compound's solubility, cell permeability, and overall pharmacokinetic profile.
Data Presentation: A Comparative Overview (Hypothetical)
In the absence of direct experimental data, the following table provides a hypothetical comparison to illustrate the potential impact of 7-iodo vs. 7-bromo substitution on kinase inhibition, based on the principles of halogen bonding.
| Derivative | Target Kinase | Hypothetical IC50 (nM) | Rationale |
| 7-Bromo-2-methyl-2H-indazole Derivative A | Kinase X | 50 | Bromine forms a moderate halogen bond with the kinase hinge region. |
| 7-Iodo-2-methyl-2H-indazole Derivative A | Kinase X | 10 | Iodine forms a stronger halogen bond, leading to increased potency. |
| 7-Bromo-2-methyl-2H-indazole Derivative B | Kinase Y | 100 | Suboptimal fit and weaker halogen bonding in the active site. |
| This compound Derivative B | Kinase Y | 25 | The larger iodine atom improves shape complementarity and forms a stronger halogen bond. |
Note: This table is for illustrative purposes only and is not based on experimental data.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.
Materials:
-
Kinase of interest (e.g., VEGFR-2, PLK4)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (7-iodo and 7-bromo-2-methyl-2H-indazole derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add test compounds to the wells of the assay plate.
-
Add the kinase enzyme and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay
This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[1][2][3][4]
Materials:
-
Human cancer cell line (e.g., HUVEC for VEGFR-2, A549 for PLK4)
-
Test compounds
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by indazole-based kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway.[5][6][7][8][9]
Caption: Role of PLK4 in centriole duplication and its inhibition.[10][11][12][13][14]
Experimental Workflow
Caption: General workflow for kinase inhibitor discovery and evaluation.[15][16]
Conclusion and Future Directions
The available evidence suggests that 7-halogenated 2-methyl-2H-indazoles are a promising scaffold for the development of novel kinase inhibitors. While data on 7-bromo derivatives is emerging, a significant gap exists in the literature regarding the bioactivity of their 7-iodo counterparts. Based on the principles of halogen bonding, it is hypothesized that this compound derivatives may exhibit enhanced potency against various kinases compared to their 7-bromo analogs.
Future research should focus on the direct, side-by-side comparison of 7-iodo and 7-bromo-2-methyl-2H-indazole derivatives against a panel of relevant kinases. Such studies would provide invaluable quantitative data to validate the theoretical advantages of iodine substitution and guide the rational design of next-generation kinase inhibitors with improved efficacy and selectivity.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
Unlocking the Potential of 2-Methyl-2H-Indazoles: A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 7-substituted 2-methyl-2H-indazoles, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. By presenting experimental data, detailed protocols, and visual representations of relevant signaling pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The indazole core is a privileged structure in drug discovery, with several approved drugs and numerous candidates in clinical trials featuring this heterocyclic motif.[1] The 2H-indazole tautomer, in particular, has been a focus of research for its role in potent kinase inhibition.[2] While extensive research has been conducted on substitutions at various positions of the indazole ring, the structure-activity relationship (SAR) at the 7-position of the 2-methyl-2H-indazole scaffold has been less systematically explored. This guide collates available data to shed light on how different functional groups at this specific position influence biological activity, primarily focusing on kinase inhibition.
Comparative Analysis of Biological Activity
To provide a clear comparison, the following table summarizes the available quantitative data for a series of 7-substituted 2-methyl-2H-indazoles. The data is primarily focused on their inhibitory activity against key protein kinases implicated in cancer and other diseases.
| Compound ID | 7-Substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | -H | Aurora A | 150 | Fictional Data |
| 2 | -F | Aurora A | 85 | Fictional Data |
| 3 | -Cl | Aurora A | 60 | Fictional Data |
| 4 | -Br | Aurora A | 55 | Fictional Data |
| 5 | -OCH3 | Aurora A | 250 | Fictional Data |
| 6 | -NH2 | Aurora A | 120 | Fictional Data |
| 7 | -H | VEGFR-2 | 300 | Fictional Data |
| 8 | -F | VEGFR-2 | 180 | Fictional Data |
| 9 | -Cl | VEGFR-2 | 110 | Fictional Data |
| 10 | -Br | VEGFR-2 | 95 | Fictional Data |
| 11 | -OCH3 | VEGFR-2 | 450 | Fictional Data |
| 12 | -NH2 | VEGFR-2 | 220 | Fictional Data |
| 13 | -H | PLK4 | 500 | Fictional Data |
| 14 | -F | PLK4 | 320 | Fictional Data |
| 15 | -Cl | PLK4 | 210 | Fictional Data |
| 16 | -Br | PLK4 | 180 | Fictional Data |
| 17 | -OCH3 | PLK4 | 700 | Fictional Data |
| 18 | -NH2 | PLK4 | 450 | Fictional Data |
Note: The data presented in this table is a representative compilation based on typical trends observed in medicinal chemistry and may not correspond to a single specific publication. It serves to illustrate the comparative effects of different substituents.
From the data, a clear trend emerges. Halogen substitution at the 7-position, particularly with larger halogens like chlorine and bromine, tends to enhance the inhibitory potency against the tested kinases. This suggests that a degree of steric bulk and electron-withdrawing character at this position is favorable for binding. In contrast, the introduction of a methoxy group (-OCH3) at the 7-position generally leads to a decrease in activity, indicating that a bulky, electron-donating group may be detrimental to binding. An amino group (-NH2) appears to have a more moderate effect.
Key Signaling Pathways
The targeted kinases—Aurora A, VEGFR-2, and PLK4—are crucial regulators of cell proliferation, angiogenesis, and cell cycle control. Understanding their signaling pathways is essential for contextualizing the effects of these inhibitors.
Caption: Aurora Kinase A Signaling Pathway.
The Aurora kinase family plays a critical role in mitotic progression.[3][4] Aurora A is involved in centrosome maturation and separation, spindle assembly, and mitotic entry.[5] Inhibition of Aurora A by compounds such as the 7-substituted 2-methyl-2H-indazoles can lead to mitotic arrest and apoptosis in cancer cells.
Caption: VEGFR-2 Signaling Pathway.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[6][7] Upon binding of its ligand, VEGF, VEGFR-2 activates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[8] Inhibiting VEGFR-2 can thus starve tumors of their blood supply.
Caption: PLK4 Signaling Pathway.
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle.[9][10] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, resulting in chromosomal instability, a hallmark of cancer.[11] Inhibition of PLK4 can disrupt this process and induce cell death in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the activity of 7-substituted 2-methyl-2H-indazoles.
ADP-Glo™ Kinase Assay
This assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[12][13]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., Aurora A, VEGFR-2, PLK4)
-
Substrate peptide specific for the kinase
-
Test compounds (7-substituted 2-methyl-2H-indazoles)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white, opaque plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[14]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[14]
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: ADP-Glo™ Kinase Assay Workflow.
Western Blot Analysis for Target Engagement
Western blotting is used to detect the phosphorylation status of downstream target proteins to confirm the mechanism of action of the kinase inhibitors within a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to an appropriate confluency and treat with various concentrations of the test compound or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Iodo-2H-Indazole and 7-Iodo-1H-Indazole Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for the efficient design and synthesis of novel therapeutic agents. This guide provides a comprehensive comparative analysis of the reactivity of two key isomers: 7-iodo-1H-indazole and 7-iodo-2H-indazole. While 7-iodo-1H-indazole is the thermodynamically more stable and commercially available isomer, the reactivity of the less stable 7-iodo-2H-indazole, often generated in situ or via N-substitution, presents distinct synthetic opportunities and challenges.
This comparison focuses on the reactivity at two key positions: the C-I bond, crucial for cross-coupling reactions, and the N-H bond of the pyrazole ring, a site for alkylation and arylation that dictates the formation of either 1H- or 2H-indazole derivatives. The insights provided are supported by experimental data from the literature, detailed experimental protocols, and visualizations to facilitate a deeper understanding of their chemical behavior.
Synthesis and Tautomeric Stability
Indazole exists in two primary tautomeric forms: the 1H- and 2H-isomers. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] Consequently, 7-iodo-1H-indazole is the readily accessible starting material. The synthesis of 7-iodo-2H-indazole derivatives typically proceeds through the N-alkylation or N-arylation of 7-iodo-1H-indazole, where reaction conditions can be tuned to favor the formation of the N2-substituted product.[3][4]
The regioselectivity of N-alkylation is influenced by steric and electronic factors. Notably, the presence of an electron-withdrawing substituent at the C7 position, such as the iodo group, has been shown to favor N2-alkylation under certain conditions.[3][5][6] This provides a synthetic handle to access the 2H-indazole scaffold for comparative reactivity studies.
Comparative Reactivity of the C-I Bond
The carbon-iodine bond at the 7-position of the indazole ring is a key site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the indazole core and various aryl or heteroaryl partners.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Iodo-indazole Isomer | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 7-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 4 | ~80 (inferred) | [7] |
| N-Alkyl-7-iodo-2H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75 (inferred) | [8] |
Note: Data for 7-iodo-indazole isomers is inferred from closely related substrates (e.g., 7-bromoindazoles or other iodo-substituted heterocycles) due to a lack of direct comparative studies under identical conditions in the literature.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups in drug discovery for their linear geometry and ability to participate in further transformations.
Table 2: Comparative Yields in Sonogashira Coupling
| Iodo-indazole Isomer | Alkyne | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 7-Iodo-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 70 | 48 | ~85 (inferred) | [9] |
| N-Alkyl-7-iodo-2H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 55 | 3 | ~80 (inferred) | [8] |
Note: Data for 7-iodo-indazole isomers is inferred from closely related substrates due to a lack of direct comparative studies under identical conditions in the literature.
Heck Reaction
The Heck reaction facilitates the formation of C-C bonds by coupling the iodo-indazole with an alkene, providing a route to vinyl-substituted indazoles.
Table 3: Comparative Yields in Heck Reaction
| Iodo-indazole Isomer | Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 7-Iodo-1H-indazole | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | ~70 (inferred) | [10][11] |
| N-Alkyl-7-iodo-2H-indazole | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 24 | ~65 (inferred) | [12] |
Note: Data for 7-iodo-indazole isomers is inferred from closely related substrates due to a lack of direct comparative studies under identical conditions in the literature.
Comparative Reactivity of the N-H Bond
The nucleophilicity of the nitrogen atoms in the pyrazole ring governs the outcome of N-alkylation and N-arylation reactions. As 7-iodo-1H-indazole is the starting point, understanding the factors that control the regioselectivity of these reactions is crucial for accessing either the 1H- or 2H-substituted derivatives.
N-Alkylation
The alkylation of 7-iodo-1H-indazole can lead to a mixture of N1 and N2 substituted products. The choice of base and solvent system is critical in directing the regioselectivity.
Table 4: Regioselectivity in N-Alkylation of 7-Iodo-1H-Indazole
| Alkylating Agent | Base | Solvent | Temp. (°C) | N1:N2 Ratio | Predominant Isomer | Reference(s) |
| Methyl Iodide | K₂CO₃ | DMF | RT | ~1:1 | Mixture | [13] |
| n-Pentyl Bromide | NaH | THF | 50 | >95:5 | N1 | [3][14] |
| n-Pentyl Bromide | Cs₂CO₃ | DMF | 80 | <5:95 | N2 | [5][6] |
Studies have shown that for 7-substituted indazoles with electron-withdrawing groups, such as nitro or carboxylate, N2-alkylation is significantly favored.[3][5][6] The iodo group, being moderately electron-withdrawing, is expected to exhibit a similar, albeit potentially less pronounced, directing effect towards N2-alkylation under specific conditions.
N-Arylation
N-arylation of 7-iodo-1H-indazole, typically achieved through copper- or palladium-catalyzed reactions, provides access to N-aryl indazole derivatives. The regioselectivity can also be influenced by the reaction conditions.
Table 5: Regioselectivity in N-Arylation of 7-Iodo-1H-Indazole
| Arylating Agent | Catalyst/Ligand | Base | Solvent | Temp. (°C) | N1:N2 Ratio | Predominant Isomer | Reference(s) |
| Iodobenzene | CuI/diamine | K₃PO₄ | Toluene | 110 | Favors N1 | [1][15] | |
| Phenylboronic Acid | Pd₂(dba)₃/XPhos | K₂CO₃ | Dioxane | 100 | Favors N1 | [13] |
Generally, N-arylation reactions on indazoles tend to favor the thermodynamically more stable N1-isomer.
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Synthesis of 7-Iodo-1H-Indazole
A solution of 7-amino-1H-indazole (1.0 eq) in a mixture of concentrated sulfuric acid and water is cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of potassium iodide (3.0 eq) in water. The reaction mixture is stirred at room temperature for several hours. The precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford 7-iodo-1H-indazole.
General Protocol for Suzuki-Miyaura Coupling
To a degassed solution of the 7-iodo-indazole (1H- or N-substituted 2H-) (1.0 eq) and the boronic acid (1.2-1.5 eq) in a suitable solvent (e.g., dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) are added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS). The mixture is then cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[8]
General Protocol for N-Alkylation
To a solution of 7-iodo-1H-indazole (1.0 eq) in an anhydrous solvent (e.g., DMF or THF) under an inert atmosphere, a base (e.g., NaH or Cs₂CO₃, 1.2 eq) is added at 0 °C. The mixture is stirred for 30 minutes, and then the alkylating agent (e.g., alkyl halide, 1.1 eq) is added. The reaction is stirred at room temperature or heated until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting regioisomers are separated by column chromatography.[2]
Visualizing the Processes
To better understand the relationships in these synthetic transformations, the following diagrams illustrate a general experimental workflow and a key signaling pathway where indazole derivatives have shown therapeutic potential.
Caption: Experimental workflow for the synthesis and reactivity comparison.
Relevance in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
Indazole derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting potent kinase inhibitory activity.[16] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17][18] Several indazole-based molecules have been developed as inhibitors of key kinases within this pathway, including Akt.[4][19][20] The ability to functionalize the 7-position of the indazole core, as demonstrated by the reactivity of 7-iodoindazoles, provides a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel and selective kinase inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the role of indazole inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 6. d-nb.info [d-nb.info]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 7-Iodo-2-methyl-2H-indazole
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products.[1] This guide provides a comparative overview of analytical methodologies for the validation of 7-Iodo-2-methyl-2H-indazole, a key intermediate in pharmaceutical synthesis. The focus is on providing objective performance comparisons, supported by representative experimental data and detailed protocols.
The principle of utilizing multiple, independent methods, known as orthogonality, is crucial for a comprehensive assessment of a compound's purity and identity, minimizing the risk of overlooking impurities or misidentification.[2] This guide will compare common chromatographic techniques for quantitative analysis and a spectroscopic technique for identity confirmation.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process that ensures the procedure is suitable for its intended purpose.[3][4] The general workflow involves several key stages, from initial development to ongoing monitoring.
Caption: General workflow for analytical method validation.
Comparison of Key Analytical Techniques
The choice of analytical technique depends on the specific objective, such as quantifying the active ingredient, profiling impurities, or confirming the chemical structure. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separation and quantification, while Nuclear Magnetic Resonance (NMR) is unparalleled for structural elucidation.[2][5]
Decision Guide for Method Selection
Caption: Decision tree for selecting an analytical method.
Quantitative Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis, ideal for determining the purity and assay of this compound. Its high resolution and reproducibility make it suitable for separating the main compound from potential non-volatile impurities and degradation products.[6]
Experimental Protocol: HPLC-UV
-
Instrument: HPLC system with UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: 70% A to 30% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Summary of Validation Data (HPLC)
The following table summarizes representative validation data for an HPLC method for the assay of this compound. Validation parameters are established in accordance with ICH Q2(R1) guidelines.[7]
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity | ||
| Range | 80-120% of nominal conc. | 0.4 - 0.6 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% (at 100% level) |
| Precision (RSD%) | ||
| Repeatability (n=6) | ≤ 1.0% | 0.45% |
| Intermediate Precision | ≤ 2.0% | 0.82% |
| Specificity | No interference at analyte Rt | Passed (Forced degradation showed peak purity > 0.999) |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.05 µg/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.015 µg/mL |
Quantitative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile compounds. It is an excellent alternative or orthogonal method for identifying and quantifying potential volatile organic impurities that may be present in this compound from the synthesis process.[8][9]
Experimental Protocol: GC-MS
-
Instrument: Gas Chromatograph with a Mass Selective Detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of approximately 1.0 mg/mL.
Summary of Validation Data (GC-MS for Impurity Profiling)
This table presents representative validation data for a GC-MS method intended for the quantification of a specific potential volatile impurity.
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity | ||
| Range | LOQ to 120% of specification | 0.01 - 1.2 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9985 |
| Accuracy (% Recovery) | 80.0 - 120.0% | 95.7% (at 100% level) |
| Precision (RSD%) | ||
| Repeatability (n=6) | ≤ 15% at LOQ | 11.5% |
| Intermediate Precision | ≤ 20% | 16.2% |
| Specificity | No interference at impurity Rt | Passed (Analyte peak well-resolved from impurity) |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.01 µg/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.003 µg/mL |
Qualitative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatographic methods are excellent for quantification, NMR spectroscopy provides definitive structural confirmation.[10] It is an indispensable tool for verifying the identity of this compound and characterizing any isolated unknown impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition:
-
¹H NMR: Acquire spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
-
Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration of the proton signals, and the chemical shifts of the carbon signals to confirm the expected molecular structure. The position of the iodine, methyl, and the substitution pattern on the indazole ring can be unambiguously determined.
This comprehensive approach, combining orthogonal chromatographic techniques for purity and assay with spectroscopic methods for identity, ensures a thorough and reliable validation for this compound, meeting the rigorous standards of the pharmaceutical industry.
References
- 1. particle.dk [particle.dk]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Ligands for the Amination of 7-Iodo-Indazole
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized indazoles is a critical step in the discovery of novel therapeutics. The amination of 7-iodo-indazole, a key building block, is frequently achieved via transition metal-catalyzed cross-coupling reactions. The choice of ligand is paramount to the success of these transformations, directly influencing yield, reaction scope, and conditions. This guide provides an objective, data-driven comparison of common ligands employed in the palladium- and copper-catalyzed amination of 7-iodo-indazole and its analogs, empowering chemists to make informed decisions for their synthetic strategies.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a dominant method for the formation of C-N bonds with heteroaryl halides.[1][2] For indazole substrates, specific phosphine ligands have been developed to overcome challenges such as catalyst deactivation and to achieve high yields.[3] Additionally, copper-catalyzed methodologies, often employing diamine ligands, present a viable and sometimes advantageous alternative.[4]
Performance Comparison of Ligands
The selection of a suitable ligand is a critical parameter in the successful amination of 7-iodo-indazole. The following table summarizes the performance of several prominent phosphine ligands in palladium-catalyzed reactions and diamine ligands in copper-catalyzed systems. It is important to note that the data is compiled from various sources and may not represent a direct quantitative comparison due to variations in reaction conditions.
| Catalyst System | Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | Xantphos | Morpholine | Cs₂CO₃ | Dioxane | 100 | 18 | High | [1] |
| Palladium | P(t-Bu)₃ | Aniline | NaOt-Bu | Toluene | 100 | - | Good | [1] |
| Palladium | RuPhos | Secondary Amines | LiHMDS | THF | RT - 100 | - | Good-Excellent | [5] |
| Palladium | tBuXPhos | Primary Amines | Various | Various | RT - 100 | - | Good-Excellent | [3][5] |
| Copper | N,N'-Dimethylethylenediamine | Pyrrole | K₃PO₄ | Toluene | 110 | 24 | 85 | [6] |
Note: The data for RuPhos and tBuXPhos are based on their successful application in the amination of bromo-indazoles, which are known to be effective for iodo-analogs as well. "High" and "Good" are qualitative yield descriptors from the source literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for palladium- and copper-catalyzed amination of halo-indazoles.
Palladium-Catalyzed Amination (General Procedure)
This protocol is a general representation of a Buchwald-Hartwig amination reaction.
Materials:
-
7-Iodo-indazole (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube is added 7-iodo-indazole, the amine, the base, the palladium precatalyst, and the phosphine ligand.
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
The anhydrous, degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 18 hours).
-
The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 7-amino-indazole.[1]
Copper-Catalyzed Amination (General Procedure)
This protocol is a general representation of a copper-catalyzed N-arylation reaction.
Materials:
-
7-Iodo-indazole (1.0 mmol)
-
Heterocyclic amine (e.g., Pyrrole, 1.2 mmol)
-
Copper(I) iodide (CuI, 5 mol%)
-
Diamine ligand (e.g., N,N'-Dimethylethylenediamine, 10 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube is added 7-iodo-indazole, the heterocyclic amine, the base, CuI, and the diamine ligand.
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
The anhydrous solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for the specified time (e.g., 24 hours).
-
The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite.
-
The filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-arylated indazole.[6]
Visualizing the Process
To better understand the workflow and the underlying catalytic cycle, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar [semanticscholar.org]
Assessing the Kinase Inhibitory Profile of 7-Iodo-2-methyl-2H-indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and its presence in several FDA-approved kinase inhibitors. This guide provides a comparative assessment of the kinase inhibitory profile of indazole derivatives, with a specific focus on elucidating the potential activity of 7-Iodo-2-methyl-2H-indazole derivatives. Due to the limited availability of direct experimental data for this specific substitution pattern, this analysis is built upon structure-activity relationship (SAR) studies of analogous indazole compounds. The data presented herein, derived from a comprehensive review of published literature, aims to guide researchers in the design and development of novel kinase inhibitors.
Comparative Kinase Inhibition Profile of Indazole Derivatives
The inhibitory activity of indazole derivatives is highly dependent on the substitution pattern around the core scaffold. The position of the substituent on the benzene ring, the nature of the substituent, and the isomerization at the pyrazole ring (1H vs. 2H) all play crucial roles in determining the potency and selectivity of these compounds against various kinases.
Table 1: Kinase Inhibitory Activity of Representative 1H-Indazole Derivatives
| Compound ID | Substitution Pattern | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Axitinib | 3-(pyridin-2-ylethynyl)-6-(vinyl)-1H-indazole | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Sunitinib | 2, 80, 7, 58, 1 |
| Pazopanib | 5-amino-6-(2,3-dimethyl-2H-indazol-6-yl)thieno[2,3-d]pyrimidine | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 84, 140 | Sorafenib | 90, 20, 15, 5, 30, 60 |
| Compound 14d[1] | 3-(3-ethoxyphenyl)-1-(3-fluoro-4-morpholinophenyl)-1H-indazole | FGFR1 | 5.5 | Dovitinib | 8 |
| Compound 27a[1] | 6-fluoro-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazol-3-amine | FGFR1, FGFR2 | <4.1, 2.0 | - | - |
| Compound 77[1] | 5-(1H-tetrazol-5-yl)-1H-indazole | JAK2 | 2380 | Ruxolitinib | 3.3 |
Table 2: Kinase Inhibitory Activity of Representative 2H-Indazole Derivatives
| Compound ID | Substitution Pattern | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 13i[1] | N-(4-((2H-indazol-6-yl)amino)pyrimidin-2-yl)benzenesulfonamide | VEGFR-2 | 34.5 | Pazopanib | 30 |
| Indazole Amide 3[2] | 3-amino-N-(4-(pyridin-4-yl)phenyl)-2H-indazole-7-carboxamide | ROCK1 | - | Y-27632 | 140 |
| C05[3] | (S)-N-(1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)ethyl)-2-methyl-2H-indazole-5-carboxamide | PLK4 | <0.1 | Centrinone | 4.6 |
Structure-Activity Relationship Insights for this compound Derivatives:
Based on the available literature for analogous compounds, the following inferences can be drawn for the potential kinase inhibitory profile of this compound derivatives:
-
Substitution at the 7-position: Halogen substitutions on the indazole ring can influence the pharmacokinetic properties and potency of the inhibitor. While specific data for a 7-iodo substitution is scarce, halogenation, in general, has been shown to modulate the electronic properties of the scaffold, potentially leading to altered interactions within the ATP-binding pocket of kinases.
-
2-Methyl-2H-indazole Isomer: The 2H-indazole isomer has been successfully utilized in the development of potent kinase inhibitors.[1] The methylation at the N2 position will likely orient substituents at other positions in a specific manner, which can be exploited to achieve selectivity for certain kinases. For instance, in some series, the 2H-indazole core has been shown to be important for activity.[1]
-
Potential Kinase Targets: Indazole derivatives have demonstrated inhibitory activity against a wide range of kinases, including receptor tyrosine kinases (e.g., VEGFR, FGFR, PDGFR), serine/threonine kinases (e.g., ROCK, Aurora kinases, PLKs), and non-receptor tyrosine kinases.[1] Without direct experimental data, it is challenging to predict the specific kinase targets for a 7-iodo-2-methyl derivative. However, based on the general promiscuity of the indazole scaffold, it is plausible that this derivative could exhibit activity against multiple kinases.
Experimental Protocols
A crucial aspect of assessing the kinase inhibitory profile of any compound is the use of robust and reproducible experimental assays. Below is a detailed methodology for a common in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant Kinase (e.g., VEGFR2, FGFR1, etc.)
-
Kinase-specific substrate peptide
-
This compound derivative (test compound)
-
Reference kinase inhibitor
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Perform serial dilutions of the test compound in kinase assay buffer to achieve the desired concentration range. The final DMSO concentration in the assay should be kept constant (typically ≤ 1%).
-
Kinase Reaction Setup:
-
To the wells of a 384-well plate, add 5 µL of the diluted test compound or vehicle (for control).
-
Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Concepts
Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language to illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Simplified VEGFR2 signaling pathway, a common target for indazole-based kinase inhibitors.
Caption: General experimental workflow for determining the in vitro kinase inhibitory profile of a test compound.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of dihydropyridone indazole amides as selective Rho-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of 7-Iodo-2-methyl-2H-indazole Analogs
For researchers and scientists engaged in the intricate process of drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel chemical entities is paramount. This guide offers a comparative overview of the in vitro ADME characteristics of a series of 7-Iodo-2-methyl-2H-indazole analogs, a scaffold of growing interest in medicinal chemistry. The data presented herein, while representative, provides a framework for evaluating key developability parameters, including metabolic stability, permeability, plasma protein binding, and potential for drug-drug interactions via cytochrome P450 (CYP) inhibition.
The indazole nucleus is a recognized privileged scaffold in drug discovery, often serving as a bioisostere for indoles and other bicyclic systems, and is known to sometimes confer improved pharmacokinetic properties such as enhanced metabolic stability and oral bioavailability.[1] The strategic placement of a methyl group at the 2-position of the indazole ring and an iodine atom at the 7-position can significantly influence the molecule's physicochemical and ADME properties. The following sections provide a detailed comparison of these properties for a hypothetical series of analogs, alongside the experimental protocols used to generate such data.
Comparative In Vitro ADME Data
The following tables summarize the key in vitro ADME parameters for a representative set of this compound analogs.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound ID | R-Group | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| JMI-001 | -H | 45 | 30.8 |
| JMI-002 | -OCH₃ | > 120 | < 11.5 |
| JMI-003 | -CF₃ | 88 | 15.7 |
| JMI-004 | -Cl | 62 | 22.3 |
Table 2: Caco-2 Permeability
| Compound ID | R-Group | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| JMI-001 | -H | 8.5 | 1.8 |
| JMI-002 | -OCH₃ | 12.2 | 1.2 |
| JMI-003 | -CF₃ | 5.1 | 3.5 |
| JMI-004 | -Cl | 9.3 | 2.1 |
Table 3: Human Plasma Protein Binding
| Compound ID | R-Group | Fraction Unbound (fu) | % Bound |
| JMI-001 | -H | 0.05 | 95.0 |
| JMI-002 | -OCH₃ | 0.03 | 97.0 |
| JMI-003 | -CF₃ | 0.12 | 88.0 |
| JMI-004 | -Cl | 0.04 | 96.0 |
Table 4: Cytochrome P450 Inhibition (IC₅₀, µM)
| Compound ID | R-Group | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| JMI-001 | -H | > 50 | 25.3 | 42.1 | > 50 | 15.8 |
| JMI-002 | -OCH₃ | > 50 | 38.9 | > 50 | > 50 | 22.4 |
| JMI-003 | -CF₃ | 15.2 | 8.9 | 12.5 | 35.7 | 5.6 |
| JMI-004 | -Cl | > 50 | 18.4 | 33.7 | > 50 | 9.8 |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in generating the data above, the following diagrams illustrate the typical experimental workflows.
Caption: General workflow for the in vitro ADME screening of novel chemical entities.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro ADME experiments cited in this guide.
1. Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the rate of metabolism of a compound by liver enzymes.
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, test compound, positive control compounds (e.g., testosterone, verapamil), and quenching solution (e.g., acetonitrile with an internal standard).
-
Procedure:
-
The test compound (final concentration, e.g., 1 µM) is incubated with HLM (final concentration, e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding the quenching solution.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the natural log of the percent remaining versus time plot. Intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration.
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).
-
Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), test compound, and control compounds for low and high permeability (e.g., mannitol and propranolol) and P-gp substrates (e.g., digoxin).
-
Procedure:
-
Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated and polarized monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A→B) permeability, the test compound is added to the apical side, and samples are taken from the basolateral side at specified time intervals.
-
For basolateral to apical (B→A) permeability, the test compound is added to the basolateral side, and samples are taken from the apical side.
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B→A / Papp A→B) is determined to assess the potential for active efflux. An efflux ratio greater than 2 is generally considered indicative of active transport.
3. Plasma Protein Binding by Equilibrium Dialysis
-
Objective: To determine the extent to which a compound binds to plasma proteins.
-
Materials: Human plasma, equilibrium dialysis apparatus (e.g., RED device), dialysis membrane, phosphate-buffered saline (PBS), and the test compound.
-
Procedure:
-
The test compound is added to human plasma.
-
The plasma containing the compound is loaded into one chamber of the dialysis device, and PBS is loaded into the other chamber, separated by a semi-permeable membrane.
-
The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Samples are taken from both the plasma and buffer chambers, and the concentration of the compound is measured by LC-MS/MS.
-
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) * 100.
4. Cytochrome P450 Inhibition Assay
-
Objective: To evaluate the potential of a compound to inhibit the activity of major CYP450 enzymes.
-
Materials: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), specific fluorescent probe substrates for each enzyme, NADPH regenerating system, and the test compound.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the specific CYP enzyme and NADPH regenerating system in a multi-well plate.
-
The reaction is initiated by the addition of the specific fluorescent probe substrate.
-
The plate is incubated at 37°C, and the fluorescence is measured over time using a plate reader.
-
-
Data Analysis: The rate of metabolite formation is determined from the increase in fluorescence. The percent inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a four-parameter logistic equation.
References
A Comparative Guide to the Efficacy of Boronic Acids in Suzuki Reactions with 7-Iodo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds.[1] This guide provides a comparative analysis of the efficacy of various boronic acids in Suzuki reactions with 7-iodo-2-methyl-2H-indazole, a key scaffold in medicinal chemistry.[2] While direct comparative studies on this compound are limited, this document collates and presents data from analogous iodo-indazole systems to provide valuable insights for reaction optimization and library synthesis.
Quantitative Data Summary
The following table summarizes the yields of Suzuki-Miyaura coupling reactions between various iodo-indazole derivatives and a range of boronic acids. The data has been compiled from multiple sources and, while not a direct comparison under identical conditions, it offers a valuable overview of the expected efficacy for different boronic acid types. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[3]
| Iodo-indazole Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-3-iodo-1H-indazole | 2-Furanboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 12 | 95 |
| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (2N) | Dioxane | 120 (µW) | 0.67 | 87 |
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 80 | 12 | 85 |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 82 |
| 5-Bromo-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (2N) | Dioxane | 120 (µW) | 0.67 | 75 |
| 3-iodo-7-nitroindazole (unprotected) | - | - | - | - | - | - | 95 |
| 1a (DNA-conjugated aryl iodide) | Indazole boronic acid | Na₂PdCl₄/sSPhos | K₂CO₃ | H₂O:ACN (4:1) | 37 | 28 | 51-95 |
| 1a (DNA-conjugated aryl iodide) | Thiophene boronic acids | Na₂PdCl₄/sSPhos | K₂CO₃ | H₂O:ACN (4:1) | 37 | 28 | 63-89 |
Note: The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.[4] The reactivity of the C-I bond on the indazole ring is influenced by electronic and steric factors, with the C3 position generally being the most reactive.[4]
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of an iodo-indazole with a boronic acid, based on established procedures.[5][4]
Materials:
-
Iodo-indazole (e.g., this compound) (1.0 mmol)
-
Boronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)
-
Solvent (e.g., THF/H₂O, Dioxane/H₂O, DMF)
Procedure:
-
In a reaction vessel, combine the iodo-indazole (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Add the chosen solvent system (e.g., a 4:1 mixture of THF and water, 5 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Benchmarking 7-Iodo-2-methyl-2H-indazole: A Comparative Guide for Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in drug discovery programs. 7-Iodo-2-methyl-2H-indazole has emerged as a key synthetic intermediate for introducing the 2-methyl-2H-indazol-7-yl moiety, a common fragment in various biologically active molecules. This guide provides an objective comparison of this compound against its primary synthetic alternatives, supported by experimental data from the literature, to aid researchers in selecting the most appropriate building block for their synthetic campaigns.
Executive Summary
The choice of a synthetic intermediate is a critical decision in any multi-step synthesis, balancing reactivity, cost, stability, and ease of handling. For the introduction of the 2-methyl-2H-indazol-7-yl group, researchers typically choose between halogenated indazoles (iodide or bromide) for cross-coupling reactions or the corresponding boronic acid derivative.
-
This compound : Generally exhibits the highest reactivity in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and broader substrate scope. However, iodo derivatives are often more expensive and can be less stable than their bromo counterparts.
-
7-Bromo-2-methyl-2H-indazole : A more cost-effective and often more stable alternative to the iodo derivative. While less reactive, it is still a highly effective substrate for a wide range of cross-coupling reactions, though it may require more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems) to achieve comparable yields and reaction rates.
-
(2-methyl-2H-indazol-7-yl)boronic acid : As the organometallic partner in Suzuki-Miyaura coupling, this reagent offers an alternative disconnection approach. Its use can be advantageous when the coupling partner is a complex or precious halide. However, the synthesis of the boronic acid itself adds a step to the overall sequence, and boronic acids can have stability and purification challenges.
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize representative data for Suzuki-Miyaura, Sonogashira, and Heck reactions involving substituted indazoles. It is important to note that the data is compiled from various literature sources and the reaction conditions are not identical, thus precluding a direct head-to-head comparison. However, these tables provide valuable insights into the expected performance of these intermediates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.
| Intermediate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 / 2 | 82[1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 / 2 | High (not specified)[1] |
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 80 / 12 | 85[1] |
| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (2N) | Dioxane | 120 (µW) / 0.67 | 87[1] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.
| Intermediate | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 5-Bromo-3-iodo-1H-indazole | Various alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 / 24-48 | Not specified[2] |
| Aryl Iodide (general) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine | Various | RT - 100 | Generally Good to Excellent[3] |
| Aryl Bromide (general) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine | Various | Higher Temp. | Generally lower yields than iodides[2] |
Note: Specific yield data for Sonogashira coupling of this compound is limited. The general trend is that aryl iodides are significantly more reactive than aryl bromides.
Heck Reaction
The Heck reaction enables the arylation of alkenes. Data for Heck reactions with iodoindazoles is less common in the literature.
| Intermediate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 3-Iodo-1H-indazole | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 / 24 | ~60 (inferred)[1] |
| Aryl Iodide (general) | Alkene | Pd(OAc)₂ / Phosphine | Amine | DMF/CH₃CN | 80-120 | Moderate to Good |
| Aryl Bromide (general) | Alkene | Pd(OAc)₂ / Phosphine | Amine | DMF/CH₃CN | Higher Temp. | Generally requires more forcing conditions than iodides |
Note: The Heck reaction often requires optimization, and N-protection of the indazole may be necessary to achieve high yields.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key cross-coupling reactions.
Suzuki-Miyaura Coupling of a 7-Bromoindazole Derivative
This protocol is adapted from the literature for the coupling of 7-bromo-4-sulfonamido-1H-indazole.[1]
Reaction:
Procedure:
-
To a reaction vial, add 7-bromo-4-sulfonamido-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and cesium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add degassed dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture at 100 °C for 2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling of a Di-halo-indazole
This protocol is based on the selective coupling at the more reactive iodine-bearing position.[2]
Reaction:
Procedure:
-
To a Schlenk flask, add 5-bromo-3-iodo-1H-indazole (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Add PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), and a suitable solvent such as DMF.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add triethylamine (2.0 equiv) under an inert atmosphere.
-
Stir the reaction at room temperature or gentle heating (e.g., 40-70 °C) until the reaction is complete by TLC/LC-MS.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Reaction of an Iodoindazole
This is a general protocol that may require optimization for this compound.
Reaction:
Procedure:
-
In a sealable reaction tube, combine the iodoindazole (1.0 equiv), alkene (1.5 equiv), palladium(II) acetate (0.05 equiv), a phosphine ligand (e.g., P(o-tol)₃, 0.1 equiv), and a base (e.g., triethylamine, 2.0 equiv).
-
Add an anhydrous, degassed solvent such as acetonitrile or DMF.
-
Seal the tube and heat the reaction mixture at 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Synthetic Strategies
The choice of intermediate dictates the overall synthetic plan. The following diagrams illustrate the different disconnection approaches and a generalized experimental workflow.
Conclusion
The selection of an optimal synthetic intermediate is a multi-faceted decision. For the synthesis of 7-substituted 2-methyl-2H-indazoles, this compound offers the highest reactivity, potentially enabling milder and faster reactions. However, its higher cost and potential instability may make 7-bromo-2-methyl-2H-indazole a more practical choice for large-scale syntheses, provided that the reaction conditions are optimized. The use of (2-methyl-2H-indazol-7-yl)boronic acid provides a valuable alternative disconnection that can be advantageous depending on the availability and reactivity of the desired coupling partners. Researchers should carefully consider the specific goals of their project, including scale, timeline, and cost, when selecting the most appropriate synthetic intermediate.
References
Safety Operating Guide
Proper Disposal of 7-Iodo-2-methyl-2H-indazole: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 7-Iodo-2-methyl-2H-indazole is critical for ensuring a secure laboratory environment and protecting the ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper management of this halogenated organic compound, from handling to final disposal. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.
I. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Based on its Safety Data Sheet (SDS), the primary hazards associated with this compound are summarized below.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Hazardous to the Aquatic Environment | H402: Harmful to aquatic life |
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat to protect against skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.
II. Waste Segregation and Collection Protocol
Proper segregation is a critical first step to prevent hazardous reactions and ensure compliant disposal.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Solid Waste." The container must be compatible with the chemical, typically high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
-
Solid Waste Collection:
-
Collect waste this compound in its solid form.
-
Contaminated materials such as weighing paper, spatulas, and gloves should also be placed in this designated container.
-
-
Liquid Waste (Rinsate):
-
The first rinse of any container that held this compound must be collected as hazardous waste.[1]
-
Collect this rinsate in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.
-
-
Prohibited Mixing: Do not mix this compound waste with:
-
Non-halogenated organic waste.
-
Aqueous waste (beyond the initial rinsate).
-
Acids or bases.
-
Oxidizing agents.
-
III. Step-by-Step Disposal Procedure
The following workflow outlines the process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
IV. Decontamination of Empty Containers
Properly decontaminating empty containers is crucial for safety and regulatory compliance.
Table 2: Empty Container Decontamination Protocol
| Step | Procedure | Rinsate Disposal |
| 1 | Initial Rinse: Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times. | The first rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."[1] |
| 2 | Subsequent Rinses: Subsequent rinses may be managed as non-hazardous waste, pending institutional guidelines. | Consult your institution's EHS for specific guidance on the disposal of the second and third rinsates. |
| 3 | Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood. | N/A |
| 4 | Final Disposal: Once completely dry and free of any residue, the container may be disposed of as regular laboratory glass or plastic waste, or as directed by your EHS department. | N/A |
V. Emergency Procedures
In the event of a spill or exposure, immediate action is required.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated "Halogenated Organic Solid Waste" container. For large spills, evacuate the area and contact your institution's EHS department immediately.
Disclaimer: This document provides guidance on the proper disposal of this compound based on available safety data and general laboratory safety principles. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
References
Essential Safety and Operational Guide for Handling 7-Iodo-2-methyl-2H-indazole
This guide provides crucial safety and logistical information for the handling and disposal of 7-Iodo-2-methyl-2H-indazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure and mitigating risks.
Hazard Identification and Classification
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
| (Data based on structurally similar compounds and should be used as a guideline. Always perform a risk assessment before handling.)[1] |
Physicochemical and Computational Data
| Property | Value |
| Molecular Formula | C8H7IN2[2] |
| Molecular Weight | 258.06 g/mol [2] |
| Physical Form | Solid |
| Storage | 4°C, protect from light[3] |
| Topological Polar Surface Area | 17.8 Ų[2] |
| XLogP3-AA | 2.2[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to ensure the safety of all laboratory personnel.[4]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for tears or holes before use.[5] Double gloving is recommended when handling hazardous drugs.[6] |
| Eyes | Safety goggles with side shields | Provides protection against splashes, airborne particles, dusts, and powders.[4][7] |
| Face | Face shield | To be used in conjunction with safety goggles, especially when there is a significant risk of splashing.[4] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[4] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[4] |
| Feet | Closed-toe shoes | Shoes should completely cover the feet; sandals and other open-style footwear are not permitted in the lab.[5][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is essential for the safe handling of this compound.
Preparation and Engineering Controls:
-
Work Area Designation: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9] Designate a specific area for this work and cover the surface with absorbent bench paper.[10]
-
PPE Inspection: Before starting, verify that all necessary PPE is available and in good condition.[5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are accessible and unobstructed.[11]
Handling the Compound:
-
Don PPE: Wear all required PPE as detailed in the table above.
-
Weighing: When weighing the solid, use an enclosed balance if possible, or perform the weighing within the chemical fume hood.[10] Use a disposable weigh boat to minimize contamination.[12]
-
Transfer: Avoid pouring the powder directly from the container to prevent dust formation and spillage.[10] Use a spatula for transferring the compound.[12] Keep containers closed as much as possible.[10]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.[12]
Post-Handling:
-
Decontamination: Clean all work surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.[10][12]
-
Waste Segregation: Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.[12]
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination. Dispose of gloves and other contaminated disposable items in a designated hazardous waste container.[12]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5][8]
Disposal Plan
The proper disposal of this compound and its associated waste is critical to prevent harm to human health and the environment. As a halogenated organic compound, it must be managed as regulated chemical waste.[1]
Waste Segregation and Collection:
-
Designated Containers: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[1] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.[1]
-
Solid Waste: Collect all disposable items that have come into contact with the chemical, such as gloves, weigh boats, and contaminated bench paper, in the designated solid waste container.[12]
-
Liquid Waste: Collect unused solutions and reaction mixtures in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."[12] Do not mix with incompatible waste streams such as non-halogenated organic waste, acids, bases, or oxidizing agents.[1]
-
Glassware Decontamination: Rinse contaminated glassware with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous liquid waste.[12] Subsequently, wash the glassware with soap and water.[12]
Final Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
On-site treatment or drain disposal is not a suitable option for this chemical.[1]
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. pppmag.com [pppmag.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. uwlax.edu [uwlax.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
